Product packaging for Carbamazepine-d2(Cat. No.:CAS No. 1189902-21-3)

Carbamazepine-d2

Cat. No.: B563432
CAS No.: 1189902-21-3
M. Wt: 238.28 g/mol
InChI Key: FFGPTBGBLSHEPO-QDRJLNDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbamazepine-d2, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B563432 Carbamazepine-d2 CAS No. 1189902-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dideuteriobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPTBGBLSHEPO-QDRJLNDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701340028
Record name Carbamazepine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701340028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189902-21-3
Record name Carbamazepine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701340028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Carbamazepine-d2 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carbamazepine-d2, a deuterated analog of the widely used anticonvulsant drug Carbamazepine. This document details its core properties, primary applications in research, and standardized experimental protocols for its use as an internal standard in quantitative bioanalysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Carbamazepine but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled drug in mass spectrometry-based analytical methods.[1] Its primary and critical role in research is to serve as an internal standard for the accurate quantification of Carbamazepine in complex biological matrices such as plasma, serum, and urine.[1][2]

The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry.[2] This is because it co-elutes with the analyte of interest during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and matrix effects. This leads to highly accurate and precise measurements, which are essential in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, Carbamazepine, is presented below.

PropertyThis compoundCarbamazepine
Chemical Formula C₁₅H₁₀D₂N₂OC₁₅H₁₂N₂O
Molecular Weight ~238.28 g/mol ~236.27 g/mol
CAS Number 1189902-21-3298-46-4
Synonyms CBZ-d2, 5H-Dibenz[b,f]azepine-5-carboxamide-d2Tegretol, CBZ
Chemical Purity Typically >95% (HPLC)[3][4]Varies by grade
Isotopic Purity Not consistently reported, but critical for assay accuracy.Not Applicable

Note: The exact molecular weight may vary slightly depending on the position of the deuterium labels.

Primary Use in Research: Internal Standard for Quantitative Analysis

The fundamental application of this compound is as an internal standard in analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Carbamazepine.[1]

Principle of Internal Standard Calibration

The core principle involves adding a known amount of this compound to all samples, including calibration standards and unknown samples, at the beginning of the sample preparation process. The ratio of the analytical signal of the target analyte (Carbamazepine) to the signal of the internal standard (this compound) is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of Carbamazepine in the unknown samples is then determined from this curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Unknown_Sample Unknown Sample (Carbamazepine) Spiked_Sample Spiked Sample Unknown_Sample->Spiked_Sample IS Known Amount of This compound (IS) IS->Spiked_Sample LC_Separation Chromatographic Separation Spiked_Sample->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantify Carbamazepine in Unknown Sample Calibration_Curve->Quantification

Principle of Internal Standard Calibration Workflow.

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of Carbamazepine in human plasma using this compound as an internal standard, based on common practices found in the literature.[2][5][6]

Materials and Reagents
  • Carbamazepine analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation

A common and efficient method for sample preparation is protein precipitation.

  • Aliquoting : Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Spiking : Add a specific volume of this compound internal standard working solution to each tube.

  • Precipitation : Add a threefold volume of cold acetonitrile or methanol to precipitate the plasma proteins.[2][7]

  • Vortexing and Centrifugation : Vortex the tubes for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.

G Start Start: Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Add Acetonitrile/Methanol (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze Inject into LC-MS/MS System Transfer->Analyze

Typical Sample Preparation Workflow.
LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Carbamazepine and this compound.

ParameterTypical Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol[2]
Flow Rate 0.2 - 0.5 mL/min
Gradient A gradient elution is typically used to separate the analyte from matrix components.
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
MRM Transitions See table below
Mass Spectrometric Detection

Detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine 237.1194.1[5][6]
This compound 239.1196.1
Carbamazepine-d10 247.2204.1[5][8]
This compound,15N 240.1196.2[2]

Note: The exact m/z values may vary slightly based on the instrument and its calibration. It is crucial to optimize these transitions on the specific instrument being used.

Data Analysis and Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Linearity : The linear range of the assay should cover the expected concentrations of Carbamazepine in the study samples.

  • Accuracy and Precision : Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Selectivity : Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

  • Matrix Effect : Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.

  • Stability : The stability of Carbamazepine in the biological matrix under various storage and handling conditions should be assessed.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Carbamazepine. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of the drug in biological samples. The methodologies outlined in this guide provide a robust framework for the implementation of such assays in a research or regulated laboratory setting. The high quality of data obtained using this approach is critical for making informed decisions in drug development and for ensuring patient safety in therapeutic drug monitoring.

References

A Technical Guide to the Chemical and Physical Properties of Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of Carbamazepine-d2, a deuterated analog of the anticonvulsant drug Carbamazepine. This stable isotope-labeled compound is a critical tool in pharmaceutical research, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis.

General and Chemical Properties

This compound (Major) is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a distinct mass signature, making it invaluable for mass spectrometry-based assays without significantly altering its chemical behavior. Its primary application is as an internal standard for the precise quantification of Carbamazepine in biological matrices.[1][2]

Table 1: Chemical Identification and Properties of this compound

Property Value References
Chemical Name 5H-Dibenz[b,f]azepine-5-carboxamide-d2 [2][3]
Synonyms 5-Carbamoyl-5H-dibenz[b,f]azepine-d2, CBZ-d2 [2][3]
CAS Number 1189902-21-3 [4][5][6]
Molecular Formula C₁₅H₁₀D₂N₂O [4][5][6]
Molecular Weight 238.28 g/mol [4][5][6]
Purity Typically >95% (as determined by HPLC) [6][7]

| Isotopic Label | Deuterium (²H, D) |[1][6] |

Physical and Thermodynamic Properties

The physical properties of this compound are largely comparable to its non-deuterated parent compound. It is typically supplied as a solid and requires specific storage conditions to ensure its long-term stability.

Table 2: Physical and Storage Properties of this compound

Property Value References
Appearance White to Off-White Solid [2][8]
Boiling Point 411.0 ± 48.0 °C at 760 mmHg [5]
Density 1.3 ± 0.1 g/cm³ [5]
Melting Point Not explicitly reported for d2 variant. Parent compound melts at 189-192 °C.[9][10] [5]
Storage Store at 2-8°C in a refrigerator or at room temperature. Protect from light. [2][7][11]

| Stability | Stable under recommended storage conditions.[12] Studies on the parent compound show stability in suspension for extended periods.[13][14] |[12][13][14] |

Table 3: Solubility Profile of Carbamazepine (Parent Compound) Note: Specific solubility data for this compound is not widely published. The data for the parent compound, Carbamazepine, is provided as a close reference.

SolventSolubilityReferences
Water Approx. 120-125 mg/L (forms a dihydrate)[15]
DMSO Approx. 25 mg/mL[16]
Dimethylformamide (DMF) Approx. 25 mg/mL[16]
Ethanol Approx. 3 mg/mL[16]
Chloroform Slightly Soluble[8]
Methanol Slightly Soluble[8]

Experimental Protocols and Methodologies

The characterization of this compound involves standard analytical techniques to confirm its identity, purity, and physical properties.

HPLC is the standard method for assessing the purity of this compound.[6][7]

  • Objective: To separate this compound from any impurities, including its non-deuterated analog and synthesis byproducts.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where Carbamazepine has maximum absorbance, such as 285 nm.[17][18]

  • Procedure:

    • A standard solution of this compound is prepared in a suitable solvent.

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to confirm the molecular weight and isotopic enrichment of this compound. It is the primary technique where this compound serves as an internal standard.[1]

  • Objective: To verify the correct mass corresponding to the deuterated compound and to use it for accurate quantification of the non-labeled drug.

  • Principle: As an internal standard, a known amount of this compound is added to a sample containing an unknown amount of Carbamazepine. The parent compound and the deuterated standard co-elute but are distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer. The ratio of the response of the analyte to the internal standard is used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.

  • Procedure (as an Internal Standard):

    • Spike a known quantity of this compound into all calibration standards and unknown samples.

    • Process the samples (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the samples using a validated LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio (Carbamazepine / this compound) against the concentration of the calibration standards.

    • Determine the concentration of Carbamazepine in the unknown samples from the calibration curve.

DSC is used to determine the melting point and thermal behavior of crystalline solids.

  • Objective: To measure the temperature and heat flow associated with thermal transitions, such as melting and phase changes. For Carbamazepine, different polymorphic forms can be identified.[19]

  • Procedure:

    • A small, accurately weighed sample of this compound is placed in an aluminum pan.

    • The pan is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured relative to an empty reference pan.

    • An endothermic peak on the resulting thermogram indicates the melting point of the substance.[19]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound for its use as an analytical standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Characterization cluster_structure Structural Elucidation cluster_properties Physicochemical Analysis start Starting Materials synthesis Deuterium Labeling Synthesis start->synthesis purification Chromatographic Purification synthesis->purification ms Mass Spectrometry (MS) (Verify MW & Isotopic Purity) purification->ms Identity nmr NMR Spectroscopy (Confirm Deuterium Position) purification->nmr Identity hplc HPLC Analysis (Chemical Purity >95%) purification->hplc Properties dsc DSC Analysis (Melting Point & Thermal Profile) purification->dsc Properties sol Solubility Testing purification->sol Properties end_node Certified Reference Material (this compound) ms->end_node nmr->end_node hplc->end_node dsc->end_node sol->end_node

References

Navigating the Nuances of Isotopic Labeling: A Technical Guide to the Purity and Enrichment of Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise understanding and quantification of isotopic labeling are paramount for the integrity of clinical and pre-clinical studies. This in-depth technical guide delves into the core principles and methodologies for assessing the isotopic purity and enrichment of Carbamazepine-d2, a crucial internal standard in bioanalytical assays.

This compound serves as a stable isotope-labeled internal standard for the quantification of carbamazepine in various biological matrices.[1] Its utility hinges on a high degree of isotopic purity and well-defined enrichment, ensuring accurate and reproducible results in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the synthesis, analytical characterization, and quality control of this compound.

Synthesis of this compound: A Look at Deuterium Incorporation

While specific proprietary synthesis methods may vary, the introduction of deuterium into the carbamazepine molecule can be achieved through several general strategies in synthetic organic chemistry. A common approach involves the use of deuterated reagents at a key step in the synthesis of the carbamazepine scaffold.

One plausible pathway for the synthesis of this compound involves the deuteration of a suitable precursor. The synthesis of the parent molecule, carbamazepine, often starts from iminostilbene.[2] Deuterium can be introduced at the olefinic positions (10 and 11) of the dibenz[b,f]azepine ring system. This can be accomplished through methods like catalytic deuterium gas exchange with a suitable catalyst or by using deuterated reducing agents in the final steps of the synthesis.

Synthesis_Pathway Iminostilbene Iminostilbene Intermediate Activated Intermediate Iminostilbene->Intermediate Activation Deuteration Deuteration Step (e.g., D2, Pd/C or NaBD4) Intermediate->Deuteration CBZ_d2 This compound Deuteration->CBZ_d2 Carboxamidation

A generalized synthetic scheme for this compound.

Quantitative Assessment of Isotopic Purity and Enrichment

The quality of this compound is defined by its isotopic purity (the percentage of the molecule that is deuterated) and the distribution of different isotopic species (isotopologues), such as d0 (unlabeled), d1, d2, etc. High isotopic enrichment, ideally with the d2 species being the most abundant by a significant margin, is critical for its function as an internal standard. Commercially available this compound typically has an isotopic enrichment of at least 98% for the deuterium label.[3]

Mass Spectrometry for Isotopic Enrichment Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic distribution of this compound. By monitoring the specific mass-to-charge ratios (m/z) of the different isotopologues, their relative abundances can be quantified.

IsotopologuePrecursor Ion (m/z) [M+H]+Product Ion (m/z)
Carbamazepine (d0)237.1194.1
Carbamazepine-d1238.1195.1
This compound 238.28 196.1
Carbamazepine-d3240.1197.1
Carbamazepine-d4241.1198.1
Note: Exact m/z values may vary slightly depending on the instrument and ionization conditions.
Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z values of d0, d1, d2, d3, and d4 isotopologues.

3. Data Analysis:

  • Integrate the peak areas for each of the monitored isotopologues.

  • Calculate the percentage of each isotopologue relative to the total peak area of all monitored species.

  • The isotopic purity is reported as the percentage of the d2 isotopologue.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Solution This compound Stock Solution (1 mg/mL) Working Solution Working Solution (1 µg/mL) Stock Solution->Working Solution Dilution HPLC HPLC Separation (C18 Column) Working Solution->HPLC MS Mass Spectrometry (ESI+, SIM/MRM) HPLC->MS Integration Peak Integration of Isotopologues (d0-d4) MS->Integration Calculation Calculation of Relative Abundance Integration->Calculation Purity Isotopic Purity (%d2) Calculation->Purity

Workflow for isotopic purity analysis by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a complementary technique that provides detailed structural information and can be used to confirm the position of deuterium labeling and assess isotopic purity. In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be significantly diminished or absent. ²H (Deuterium) NMR can also be employed to directly observe the deuterium signals.

Experimental Protocol: Isotopic Purity Assessment by ¹H NMR

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a concentration of approximately 5-10 mg/mL.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Relaxation Delay: A delay of at least 5 times the longest T1 relaxation time to ensure quantitative integration.

3. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals of the remaining protons in the molecule.

  • Compare the integral of the residual proton signals at the deuterated positions to the integrals of other non-deuterated protons in the molecule.

  • The isotopic purity can be estimated from the reduction in the integral value at the labeled sites. For example, a residual integral of 0.02 for a proton that should be a deuteron (compared to an integral of 1.0 for a non-deuterated proton) would indicate approximately 98% deuteration at that site.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing & Analysis Sample Dissolve this compound in Deuterated Solvent Acquisition Acquire ¹H NMR Spectrum Sample->Acquisition Processing Process Spectrum (FT, Phasing, Baseline) Acquisition->Processing Integration Integrate Proton Signals Processing->Integration Comparison Compare Integrals of Labeled vs. Unlabeled Sites Integration->Comparison Purity_NMR Estimate Isotopic Purity Comparison->Purity_NMR

Workflow for isotopic purity assessment by ¹H NMR.

Conclusion

The robust characterization of the isotopic purity and enrichment of this compound is a critical quality control step that underpins its reliable use as an internal standard in quantitative bioanalysis. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive analytical toolkit to ensure the identity, purity, and isotopic integrity of this essential analytical reagent. By adhering to detailed experimental protocols and understanding the principles of these analytical techniques, researchers can have high confidence in the data generated using this compound.

References

Carbamazepine-d2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Carbamazepine-d2, a deuterated analog of the anticonvulsant drug Carbamazepine. It is primarily intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Core Compound Data

This compound serves as an ideal internal standard for the quantification of Carbamazepine in biological matrices using mass spectrometry-based assays. Its physical and chemical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer.

ParameterValueSource(s)
CAS Number 1189902-21-3[1][2][3][4]
Molecular Formula C₁₅H₁₀D₂N₂O[1][2][5]
Molecular Weight 238.28 g/mol [1][2][4][5]
Appearance White solid[6]
Primary Application Internal standard for quantitative analysis

Experimental Protocol: Quantification of Carbamazepine in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the determination of Carbamazepine in human plasma samples, employing this compound as an internal standard. The methodology is adapted from established bioanalytical methods.

1. Preparation of Standard and Internal Standard Solutions

  • Carbamazepine Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of Carbamazepine reference standard in methanol.

  • Calibration Standards: Serially dilute the Carbamazepine stock solution with blank human plasma to achieve a concentration range of 0.50 to 30.0 µg/mL.

  • Internal Standard (IS) Working Solution (10.0 µg/mL): Prepare a solution of this compound in a 50:50 (v/v) mixture of methanol and water.

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples (patient samples, calibration standards, or quality control samples) in a room-temperature water bath.

  • In a microcentrifuge tube, pipette 5 µL of the plasma sample.

  • Add 5 µL of the this compound internal standard working solution.

  • Add 1000 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC HSS T3 or equivalent C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.25 mL/min.

    • Gradient Elution: Implement a suitable gradient to separate Carbamazepine and this compound from matrix components.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbamazepine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 237.1 → 194.1).

      • This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 239.1 → 196.1).

4. Data Analysis

  • Quantify Carbamazepine in the samples by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Carbamazepine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the bioanalytical workflow for Carbamazepine quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing plasma Plasma Sample (5 µL) vortex Vortex & Centrifuge plasma->vortex is Internal Standard (this compound) is->vortex methanol Methanol (Protein Precipitation) methanol->vortex supernatant Supernatant for Analysis vortex->supernatant lc UPLC Separation supernatant->lc Injection ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: Bioanalytical workflow for Carbamazepine quantification.

This guide provides a foundational understanding of this compound and its application in a key experimental context. For specific research applications, further validation and optimization of the presented protocol are recommended.

References

A Comprehensive Technical Guide to the Storage and Stability of Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical storage and stability considerations for Carbamazepine-d2. By adhering to these guidelines, the integrity and purity of this isotopically labeled compound can be maintained, ensuring the accuracy and reliability of experimental results.

Storage and Handling Guidelines

Proper storage and handling are paramount to preserving the chemical and isotopic purity of this compound. The following recommendations are based on information from technical and safety data sheets.

Storage Conditions

The recommended storage temperature for this compound can vary depending on the supplier and the form of the material (neat solid vs. solution). It is crucial to consult the certificate of analysis and supplier-specific recommendations.

Table 1: Recommended Storage Conditions for this compound and Related Analogs

ParameterRecommendationSource(s)
Storage Temperature (Neat Solid) -20°C or +4°C
2°C to 8°C
Storage Temperature (Solution) +2°C to +8°C (Refrigerated)
Shipping Temperature Room Temperature
Light Sensitivity Protect from light.
Container Store in a tightly closed container in a dry and well-ventilated place.

Key Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Minimize dust generation and accumulation.

Chemical Stability Profile

This compound is generally a stable compound under the recommended storage conditions. However, it is susceptible to degradation under certain conditions.

Incompatible Materials

To prevent degradation, avoid contact with the following materials:

  • Strong oxidizing agents

  • Acids

  • Acid anhydrides

  • Acid chlorides

  • Carbon dioxide (CO2)

Hazardous Decomposition

When exposed to fire or extreme heat, this compound may decompose and emit hazardous substances, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

Experimental Protocols for Stability Assessment

The following are generalized methodologies for evaluating the stability of this compound, adapted from established protocols for Carbamazepine.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification over time.

Objective: To determine the chemical stability of this compound under various storage conditions.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Store aliquots of this compound under the desired stability conditions (e.g., different temperatures, humidity levels, and light exposures).

    • At specified time points, dissolve or dilute the samples to a concentration within the calibration curve range.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 55°C.

    • Detection Wavelength: 285 nm (UV).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve using the peak areas of the working standard solutions.

    • Quantify the concentration of this compound in the stability samples at each time point.

    • Assess for the presence of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.

Objective: To investigate the degradation of this compound under stress conditions.

Methodology:

  • Acidic Degradation: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Alkaline Degradation: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

The following diagrams illustrate key concepts related to the handling and analysis of this compound.

cluster_storage Storage & Handling Workflow Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Location (-20°C to +8°C, Protect from Light) Log->Store Dispense Dispense for Experiment Store->Dispense Return Return Unused Material to Storage Dispense->Return

A logical workflow for the proper storage and handling of this compound.

cluster_stability_testing Stability Testing Experimental Workflow Prepare Prepare Samples of this compound Stress Expose to Stress Conditions (Temp, Humidity, Light) Prepare->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Degradants Identify Degradation Products Analyze->Degradants

A generalized workflow for conducting stability studies on this compound.

By implementing these comprehensive storage, handling, and testing guidelines, researchers can ensure the quality and reliability of this compound throughout its lifecycle in the laboratory.

Safety data sheet (SDS) information for Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Chemical and Physical Properties

Carbamazepine-d2 is a deuterated analog of Carbamazepine, an anticonvulsant and mood-stabilizing drug. The deuterium labeling makes it a valuable tool for pharmacokinetic studies and as an internal standard in mass spectrometry-based analyses.

PropertyValueSource
Chemical Name 5H-Dibenz[b,f]azepine-5-carboxamide-d2[1]
Synonyms CBZ-d2, 5-Carbamoyl-5H-dibenz[b,f]azepine-d2[2]
CAS Number 1189902-21-3[1]
Molecular Formula C₁₅H₁₀D₂N₂O[1]
Molecular Weight 238.28 g/mol [1]
Appearance White to off-white solid/powder[3]
Melting Point 189-192 °C (for Carbamazepine)
Solubility Practically insoluble in water; soluble in alcohol and acetone (for Carbamazepine)[3]
Storage Temperature 2-8°C, Refrigerator[4]

Toxicological Data (Based on Carbamazepine)

The toxicological profile of this compound is expected to be very similar to that of Carbamazepine. The primary hazards are related to oral ingestion and potential sensitization.

Toxicity MetricValueSpeciesSource
Oral LD50 1957 mg/kgRat[5]
Oral LD50 529 mg/kgMouse[6]
Intraperitoneal LD50 293 mg/kgRat[6]
Subcutaneous LD50 >1500 mg/kgRat[6]
Oral LDLo 54 mg/kg/9 daysHuman (man)[6]
Oral LDLo 1920 mg/kg/17 weeksHuman (woman)[6]

Toxicity Levels (Carbamazepine in Humans): [7][8]

  • Therapeutic Levels: 4-12 mg/L

  • Levels > 10 mg/L: Ataxia and nystagmus may occur.

  • Levels > 12 mg/L: Cardiovascular effects can be seen.

  • Levels > 40 mg/L: Severe toxicity.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.[9][10]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[9][10]
Storage Keep container tightly closed in a dry and well-ventilated place. Store locked up. Recommended storage at 2-8°C.[4][9]
Spill Response For minor spills, clean up waste regularly. Use dry clean-up procedures and avoid generating dust. Vacuum or sweep up the material. For major spills, alert emergency responders.[6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Stability and Reactivity

ParameterInformationSource
Reactivity No reactivity hazards known under normal conditions.[11]
Chemical Stability Stable under recommended storage conditions.[5]
Conditions to Avoid Incompatible products, excess heat, and dust formation.[5]
Incompatible Materials Strong oxidizing agents.[5]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[5]

Mechanism of Action and Signaling Pathways

Carbamazepine's primary mechanism of action involves the blockade of voltage-gated sodium channels.[12] It has also been shown to modulate other signaling pathways, which may contribute to its therapeutic effects.

Voltage-Gated Sodium Channel Blockade

Carbamazepine preferentially binds to the inactivated state of voltage-gated sodium channels, which inhibits repetitive neuronal firing without affecting normal neuronal activity.[12]

Carbamazepine_d2 This compound VGSC Voltage-Gated Sodium Channel (Inactivated State) Carbamazepine_d2->VGSC Binds to Neuronal_Firing Repetitive Neuronal Firing VGSC->Neuronal_Firing Inhibits Therapeutic_Effect Therapeutic Effect (Anticonvulsant) Neuronal_Firing->Therapeutic_Effect Leads to Carbamazepine_d2 This compound FZD8 Frizzled-8 Receptor Carbamazepine_d2->FZD8 Inhibits Wnt Wnt Ligand Wnt->FZD8 Activates Beta_Catenin β-Catenin FZD8->Beta_Catenin Stabilizes Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription Promotes Carbamazepine_d2 This compound (Chronic Administration) D2_Receptor Dopamine D2-like Receptor Carbamazepine_d2->D2_Receptor Attenuates Signaling Dopamine Dopamine Dopamine->D2_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., Arachidonic Acid Cascade) D2_Receptor->Downstream_Signaling Mood_Stabilization Mood Stabilization Downstream_Signaling->Mood_Stabilization Contributes to

References

In-Depth Technical Guide: Deuterium Labeling Position in Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling position in Carbamazepine-d2, a crucial internal standard for pharmacokinetic and metabolic studies of the widely used anticonvulsant drug, Carbamazepine. This document outlines the definitive positions of deuterium labeling, provides insights into its synthesis, and presents relevant analytical data.

Definitive Deuterium Labeling Position

Based on available chemical information and the nomenclature of its common isotopically labeled metabolites, the two deuterium atoms in this compound are definitively located at the 10 and 11 positions of the dibenz[b,f]azepine ring structure. This isotopologue is systematically named 10,11-dideutero-5H-dibenzo[b,f]azepine-5-carboxamide .

The logical basis for this assignment is strongly supported by the commercial availability and frequent citation of its metabolite, Carbamazepine-10,11-epoxide-d2. The metabolic oxidation of Carbamazepine to its 10,11-epoxide is a primary metabolic pathway, and the presence of deuterium at these specific positions in the metabolite confirms their location in the parent drug.

To visually represent the logical flow leading to the identification of the labeling positions, the following diagram illustrates the relationship between Carbamazepine, its deuterated analogue, and their corresponding epoxide metabolites.

Logical Relationship for Deuterium Position in this compound cluster_labeling Deuterium Labeling CBZ Carbamazepine CBZ_d2 This compound CBZ->CBZ_d2 Isotopic Substitution Epoxide Carbamazepine-10,11-epoxide CBZ->Epoxide Metabolic Oxidation Epoxide_d2 Carbamazepine-10,11-epoxide-d2 CBZ_d2->Epoxide_d2 Metabolic Oxidation Epoxide->Epoxide_d2 Isotopic Substitution

Caption: Logical diagram illustrating the metabolic relationship that confirms the 10,11-deuterium labeling of this compound.

Synthesis of Carbamazepine-10,11-d2

One common route to Carbamazepine involves the synthesis of the dibenz[b,f]azepine (iminostilbene) ring system, followed by carbamoylation. Deuterium can be introduced at the 10 and 11 positions of the iminostilbene intermediate prior to the final carbamoylation step.

A generalized workflow for the synthesis is presented below:

Generalized Synthetic Workflow for Carbamazepine-10,11-d2 Start Starting Materials Iminostilbene Iminostilbene Intermediate Start->Iminostilbene Deuteration Deuteration at C10, C11 Iminostilbene->Deuteration Iminostilbene_d2 10,11-Dideutero-iminostilbene Deuteration->Iminostilbene_d2 Carbamoylation Carbamoylation Iminostilbene_d2->Carbamoylation CBZ_d2 Carbamazepine-10,11-d2 Carbamoylation->CBZ_d2 Purification Purification & Characterization CBZ_d2->Purification Final Final Product Purification->Final

Caption: A high-level workflow for the synthesis of Carbamazepine-10,11-d2.

Experimental Protocol Considerations:

A potential laboratory-scale synthesis could involve the following conceptual steps:

  • Synthesis of Iminostilbene: Prepare the iminostilbene core through established literature methods.

  • Deuterium Exchange: Subject the iminostilbene to a deuterium exchange reaction. This could potentially be achieved using a deuterium source such as D2O under acidic or basic conditions, or through catalytic deuteration methods, targeting the activated positions adjacent to the aromatic rings. The specifics of the catalyst, solvent, temperature, and reaction time would be critical for achieving high isotopic enrichment at the desired 10 and 11 positions.

  • Carbamoylation: React the resulting 10,11-dideutero-iminostilbene with a carbamoylating agent, such as isocyanic acid or a derivative, to introduce the carbamoyl group at the nitrogen atom of the azepine ring.

  • Purification: Purify the final product, Carbamazepine-10,11-d2, using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Quantitative Data

Quantitative data for the synthesis and characterization of this compound is primarily available from commercial suppliers who synthesize this molecule as a stable isotope-labeled internal standard.

ParameterTypical ValueSource
Chemical Purity ≥98%Commercial Suppliers
Isotopic Purity ≥98% DeuteriumAlfa Chemistry[1]
Molecular Formula C₁₅H₁₀D₂N₂OPharmaffiliates[2]
Molecular Weight 238.28 g/mol Pharmaffiliates[2]

Analytical Characterization

The structural confirmation and purity assessment of Carbamazepine-10,11-d2 rely on standard analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium atoms. In the mass spectrum of Carbamazepine-10,11-d2, the molecular ion peak will be observed at an m/z value that is two units higher than that of unlabeled Carbamazepine due to the two deuterium atoms.

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
Carbamazepine 236.1194, 193, 179
Carbamazepine-10,11-d2 238.1196, 195, 181

The fragmentation pattern in tandem MS (MS/MS) will also show corresponding shifts in the fragment ions that retain the deuterated portion of the molecule. For instance, a common fragmentation of Carbamazepine involves the loss of the carbamoyl group and rearrangement of the dibenz[b,f]azepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the precise location of deuterium labeling. In the ¹H NMR spectrum of Carbamazepine-10,11-d2, the signals corresponding to the protons at the 10 and 11 positions will be absent or significantly reduced in intensity, confirming the successful and specific incorporation of deuterium at these sites. The remaining signals corresponding to the aromatic and amine protons would be expected to be present with their characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy can also be used for structural confirmation. The carbon signals for the C-10 and C-11 positions will be affected by the attached deuterium, typically showing a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift.

Conclusion

This compound is a critical analytical tool in which the deuterium atoms are located at the 10 and 11 positions of the dibenz[b,f]azepine core. Its synthesis, while not widely detailed in academic literature, follows established routes for the parent compound with a key deuterium incorporation step. The identity and purity of Carbamazepine-10,11-d2 are confirmed through mass spectrometry and NMR spectroscopy, which provide definitive evidence of the isotopic labeling position and enrichment. This in-depth understanding is essential for researchers and professionals in drug development and clinical analysis who rely on this stable isotope-labeled standard for accurate quantification and metabolic studies of Carbamazepine.

References

Commercial Suppliers and Technical Guide for High-Purity Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Carbamazepine-d2, a crucial internal standard for pharmacokinetic studies and clinical mass spectrometry. This document outlines key specifications from various suppliers, details on analytical methodologies for quality assessment, and a generalized workflow for procurement and verification.

Commercial Supplier Overview

High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds and pharmaceutical reference standards. The following table summarizes the key quantitative data available from prominent commercial sources.

SupplierProduct Name/CodeCAS NumberMolecular FormulaPurity SpecificationAdditional Notes
LGC Standards This compound (Major) / TRC-C1758511189902-21-3C₁₅H₁₀D₂N₂O>95% (HPLC)[1]A detailed Certificate of Analysis for a specific lot reported an HPLC Purity of 99.83%[2].
MedChemExpress This compound1189902-21-3C₁₅H₁₀D₂N₂OInformation not specified on product page[3].Intended for use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[3].
VIVAN Life Sciences This compound (Major) / VLCS-005161189902-21-3C₁₅H₁₀D₂N₂OInformation not specified on product page[4].Provides a list of synonyms for the compound[4].
Santa Cruz Biotechnology This compound (Major) / sc-2194331189902-21-3C₁₅H₁₀D₂N₂OInformation not specified on product page[5].States the compound is for research use only[5].
Simson Pharma Limited Carbamazepine 10,11-Epoxide-D21185025-41-5Not specifiedAccompanied by Certificate of Analysis[6].Note: This is a metabolite of Carbamazepine, not this compound itself.

Experimental Protocols for Quality Verification

While specific proprietary synthesis and purification protocols are not publicly disclosed by suppliers, the quality of high-purity this compound is typically verified using a suite of analytical techniques. A representative Certificate of Analysis from LGC Standards for a batch of this compound provides insight into the common methodologies employed[2].

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the chemical purity of the this compound lot and to identify and quantify any impurities.

  • Methodology:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common mobile phase system for the separation of Carbamazepine and related compounds.

    • Detection: UV detection at a wavelength of 220 nm is suitable for Carbamazepine.

    • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

  • Methodology:

    • Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) is used to dissolve the sample.

    • Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The absence or significant reduction of signals at the positions of deuterium substitution in the ¹H NMR spectrum confirms the labeling. The overall spectrum should be consistent with the structure of Carbamazepine.

2.3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Objective: To confirm the molecular weight of this compound and to assess its isotopic purity.

  • Methodology:

    • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

    • Analysis: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (238.28 g/mol )[1][4]. The isotopic distribution can also be analyzed to confirm the incorporation of two deuterium atoms.

2.4. Elemental Analysis

  • Objective: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample.

  • Methodology: The sample is combusted, and the resulting gases are analyzed to determine the elemental composition. The results should conform to the theoretical values for C₁₅H₁₀D₂N₂O.

Workflow and Signaling Pathways

3.1. Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for a research or drug development professional to procure and verify the quality of high-purity this compound.

Procurement_Workflow Start Identify Need for This compound Supplier_ID Identify Potential Suppliers Start->Supplier_ID Request_CofA Request Certificate of Analysis (CofA) Supplier_ID->Request_CofA Review_CofA Review Supplier CofA for Purity & Specifications Request_CofA->Review_CofA Procurement Procure This compound Review_CofA->Procurement Meets Requirements In_House_QC In-House Quality Control Verification Procurement->In_House_QC Release Release for Research Use In_House_QC->Release Pass Fail Contact Supplier/ Reject Batch In_House_QC->Fail Fail

Caption: Procurement and Quality Control Workflow for this compound.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for the detailed product specifications and certificates of analysis provided by the suppliers. Always refer to the supplier's documentation for the most accurate and up-to-date information.

References

Methodological & Application

Application Note: Quantitative Analysis of Carbamazepine in Human Plasma by LC-MS/MS Using Carbamazepine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamazepine is a widely used anticonvulsant and mood-stabilizing drug for the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder. Therapeutic drug monitoring (TDM) of carbamazepine is crucial to ensure its efficacy and safety, as the drug exhibits a narrow therapeutic window (typically 4–12 µg/mL) and significant inter-individual pharmacokinetic variability.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, selectivity, and accuracy.[4] The use of a stable isotope-labeled internal standard, such as Carbamazepine-d2, is essential for reliable quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the quantitative analysis of carbamazepine in human plasma using this compound as an internal standard.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and straightforward method for sample cleanup prior to LC-MS/MS analysis.[1][2][5][6]

  • Materials:

    • Human plasma samples

    • This compound internal standard (IS) working solution (concentration will depend on the specific assay, a common concentration is 10.0 µg/mL in 50:50 methanol/water)[4]

    • Methanol, HPLC grade[1][2][6]

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Allow frozen plasma samples to thaw at room temperature.

    • In a microcentrifuge tube, add 5 µL of the plasma sample.[1][2][4][6]

    • Add 5 µL of the this compound internal standard working solution.[4]

    • Add 1000 µL of methanol to precipitate the plasma proteins.[1][4]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

    • Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

The following are typical LC conditions for the separation of carbamazepine and its internal standard.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][6]

  • Column: ACQUITY UPLC HSS T3 column or equivalent C18 reversed-phase column.[1][2][6]

  • Mobile Phase A: 0.1% Formic acid in water.[1][2][6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][2][6]

  • Flow Rate: 0.25 mL/min.[1][2][6]

  • Injection Volume: 5-20 µL.

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:

    • Initial: 95% A, 5% B

    • 1.0 min: 95% A, 5% B

    • 5.0 min: 5% A, 95% B

    • 6.0 min: 5% A, 95% B

    • 6.1 min: 95% A, 5% B

    • 7.0 min: 95% A, 5% B

  • Column Temperature: 40 °C.

  • Run Time: Approximately 7 minutes.[1][2][6]

3. Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • MRM Transitions:

    • Carbamazepine: m/z 237.0 → 194.0[7][8]

    • This compound: The specific transition can vary depending on the labeling position. A common transition for a deuterated carbamazepine analog is m/z 240.1 → 196.2 (for Carbamazepine-d2N15).[1][2][3][8]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV[9]

    • Source Temperature: 100 °C[9]

    • Desolvation Temperature: 350 °C[9]

    • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The quantitative performance of the method is summarized in the tables below. The data is compiled from various published studies.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (µg/mL)LLOQ (µg/mL)
Carbamazepine0.50 - 30[3][4]0.50[1][2]
Carbamazepine0.1 - 22.0[5][8]0.1[5][8]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
CarbamazepineLow, Medium, High< 8.23[1][2][6]< 8.23[1][2][6]-1.74 to 2.92[1][2][6]
CarbamazepineLow, Medium, High2.6 - 9.5[7]4.0 - 9.6[7]Not Specified

Table 3: Recovery

AnalyteMatrixRecovery (%)
Carbamazepine-d2N15Human Plasma98.9 - 110.2[1][3][4]
CarbamazepineRat Plasma> 87[7]
CarbamazepineAqueous Samples83.6 - 103.5[9]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Carbamazepine Analysis

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is add_methanol Add Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results G analyte Carbamazepine sample_prep Sample Preparation (e.g., Protein Precipitation) analyte->sample_prep is This compound (IS) is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis peak_area_ratio Peak Area Ratio (Analyte / IS) lc_ms_analysis->peak_area_ratio concentration Analyte Concentration peak_area_ratio->concentration calibration_curve Calibration Curve calibration_curve->concentration

References

Protocol for the Preparation of Carbamazepine-d2 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of Carbamazepine-d2, a deuterated analog of Carbamazepine. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses, such as pharmacokinetic and metabolic studies. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound stock solutions for research and development applications.

Physicochemical Data and Solubility

A summary of the relevant physicochemical properties of Carbamazepine and its deuterated analog, this compound, is presented in the table below. This information is critical for the accurate preparation of stock solutions.

PropertyCarbamazepineThis compound
Molecular Formula C₁₅H₁₂N₂OC₁₅H₁₀D₂N₂O[1]
Molecular Weight 236.27 g/mol [2]238.28 g/mol [1][2]
CAS Number 298-46-4[1]1189902-21-3[1][2]
Appearance White to off-white crystalline solidWhite solid[2]
Purity ≥98%>95%
Solubility Soluble in ethanol (~3 mg/mL), DMSO (~25 mg/mL), and Dimethylformamide (DMF) (~25 mg/mL). Sparingly soluble in aqueous buffers.[1]Based on the structure of the parent compound, similar solubility in organic solvents such as acetonitrile, DMSO, and ethanol is expected.
Storage Store at -20°C for long-term stability (≥ 4 years).[1] Solutions in methanol are stable at 2-8°C.Store at 2-8°C in a refrigerator.[2]

Experimental Protocol

This section outlines the materials required and a step-by-step procedure for the preparation of a 1 mg/mL this compound stock solution.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade or equivalent

  • Acetonitrile, HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Analytical balance

  • Calibrated pipettes

  • Volumetric flasks (Class A)

  • Vortex mixer

  • Sonicator

  • Amber glass vials with screw caps for storage

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation (1 mg/mL in DMSO)
  • Safety Precautions : Before starting, review the Safety Data Sheet (SDS) for this compound and all solvents used. Handle the compounds and solvents in a well-ventilated fume hood. Wear appropriate PPE.

  • Weighing : Accurately weigh the desired amount of this compound solid using an analytical balance. For a 1 mg/mL stock solution, a common practice is to weigh out 1 mg.

  • Dissolution : Transfer the weighed this compound into a clean, dry volumetric flask. Add a small amount of DMSO to the flask to dissolve the solid.

  • Mixing : Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer at a low speed or sonicate for a few minutes to ensure complete dissolution.

  • Volume Adjustment : Once the solid is completely dissolved, add DMSO to the flask up to the calibration mark to achieve the final desired concentration of 1 mg/mL.

  • Homogenization : Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage : Transfer the prepared stock solution into a clearly labeled amber glass vial to protect it from light. Store the stock solution at -20°C for long-term storage. For short-term use, storage at 2-8°C is also acceptable.

A flowchart illustrating the preparation of the this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution start Start weigh Accurately weigh This compound solid start->weigh transfer Transfer solid to volumetric flask weigh->transfer add_solvent Add a small amount of solvent (e.g., DMSO) transfer->add_solvent dissolve Vortex/Sonicate until fully dissolved add_solvent->dissolve adjust_volume Add solvent to final volume dissolve->adjust_volume homogenize Cap and invert to mix adjust_volume->homogenize store Transfer to labeled amber vial and store at -20°C or 2-8°C homogenize->store end_node End store->end_node

Workflow for preparing this compound stock solution.

Signaling Pathway and Mechanism of Action

Carbamazepine, the parent compound of this compound, is an anticonvulsant and mood-stabilizing drug. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels. By binding to the inactivated state of these channels, Carbamazepine stabilizes the neuronal membrane and reduces the excitability of neurons, thereby preventing the repetitive firing that leads to seizures. While this compound is used as an internal standard and not for its therapeutic effects, understanding the mechanism of the parent compound is crucial for its application in pharmacological studies.

G cluster_1 Carbamazepine Mechanism of Action CBZ Carbamazepine Na_channel Voltage-gated Sodium Channel (Inactivated State) CBZ->Na_channel Binds to stabilization Stabilization of Inactivated State Na_channel->stabilization inhibition Inhibition of Channel Reactivation stabilization->inhibition reduced_firing Reduced Neuronal Repetitive Firing inhibition->reduced_firing therapeutic_effect Anticonvulsant Effect reduced_firing->therapeutic_effect

References

Application Note and Protocol: Optimal Concentration of Carbamazepine-d2 for Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on determining and utilizing the optimal concentration of Carbamazepine-d2 as an internal standard (IS) in bioanalytical methods for the quantification of Carbamazepine in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Introduction

Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain. Therapeutic drug monitoring (TDM) of Carbamazepine is essential due to its narrow therapeutic index (4-12 µg/mL) and significant inter-individual pharmacokinetic variability.[1][2][3] Accurate and reliable bioanalytical methods are therefore critical for clinical and research purposes. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte and has a similar ionization efficiency in mass spectrometry, is the gold standard for achieving high-quality quantitative data.

The optimal concentration of the internal standard is a critical parameter in method development. It should be high enough to provide a robust and reproducible signal but not so high as to cause detector saturation or interfere with the analyte signal, especially at the lower limit of quantification (LLOQ).

Recommended Concentration of this compound

Based on a review of established bioanalytical methods, a fixed concentration of the internal standard is typically added to all calibration standards, quality control (QC) samples, and unknown samples. The selection of this concentration is dependent on the analytical platform, the expected range of analyte concentrations, and the biological matrix.

Table 1: Summary of this compound (and other deuterated analogs) Concentrations in Published Bioanalytical Methods
Internal StandardConcentrationAnalyte (Carbamazepine) Calibration RangeBiological MatrixAnalytical MethodReference
Carbamazepine-d2N1510.0 µg/mL0.50 - 30.0 µg/mLHuman PlasmaLC-MS³[2][4]
D10-carbamazepineNot explicitly stated, but used for analysis5 - 2000 ng/mLRat PlasmaLC-MS/MS[5][6]
Deuterated analyte congenersNot explicitly stated, but used for analysis0.1 - 22.0 µg/mLHuman SerumLC-MS/MS[7]

Recommendation: For most applications involving the analysis of Carbamazepine in human plasma or serum using LC-MS/MS, a starting concentration for this compound in the range of 100 - 1000 ng/mL is recommended. However, this should be optimized during method development. A common practice is to use a concentration that is in the mid-range of the calibration curve. For instance, in a method with a calibration range of 5-2000 ng/mL for Carbamazepine, an internal standard concentration of 500 ng/mL would be a suitable starting point.

Experimental Protocols

This section outlines a general protocol for the bioanalysis of Carbamazepine using this compound as an internal standard. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.

Materials and Reagents
  • Carbamazepine (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

  • 96-well plates or microcentrifuge tubes

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Carbamazepine Stock: Accurately weigh and dissolve Carbamazepine in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock: Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

Working Solutions:

  • Carbamazepine Working Solutions: Serially dilute the Carbamazepine stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for calibration standards and QC samples.

  • This compound Working Solution (Internal Standard Spiking Solution): Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol/water or acetonitrile) to the desired optimal concentration (e.g., 500 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Carbamazepine from plasma or serum.

  • Sample Aliquoting: Pipette 50 µL of blank plasma, calibration standards, QC samples, or unknown samples into a 96-well plate or microcentrifuge tubes.

  • Internal Standard Addition: Add 5 µL of the this compound working solution to all wells/tubes except for the blank matrix samples (to which 5 µL of the dilution solvent is added instead).

  • Protein Precipitation: Add 150 µL of cold acetonitrile (or methanol) to each well/tube.

  • Vortexing: Vortex the plate/tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate/tubes at approximately 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution is typically employed, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carbamazepine: m/z 237.1 → 194.1[5][6]

    • This compound: The exact transition will depend on the position of the deuterium labels. For Carbamazepine-d2N15, a transition of m/z 240.1 → 196.2 has been reported.[2][4] For other d2 variants, the precursor and product ions will need to be determined by infusion. It is expected to be m/z 239.1 → 196.1 or similar.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Carbamazepine and this compound to achieve maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Carbamazepine using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Bioanalytical workflow for Carbamazepine quantification.

Logic for Internal Standard Concentration Optimization

This diagram outlines the decision-making process for selecting an optimal concentration for this compound.

is_optimization_logic start Define Analyte Calibration Range select_initial Select Initial IS Concentration (e.g., Mid-point of Calibration Curve) start->select_initial prepare_samples Prepare Samples: Blank, LLOQ, ULOQ with and without IS select_initial->prepare_samples analyze Analyze Samples by LC-MS/MS prepare_samples->analyze evaluate Evaluate IS Response and Analyte Signal analyze->evaluate response_ok IS Response Stable and Reproducible? evaluate->response_ok no_interference No Significant Ion Suppression/Enhancement at LLOQ? response_ok->no_interference Yes adjust_high Increase IS Concentration response_ok->adjust_high No (Low Signal) optimal Optimal IS Concentration Achieved no_interference->optimal Yes adjust_low Decrease IS Concentration no_interference->adjust_low No (Interference) adjust_high->select_initial adjust_low->select_initial

Caption: Optimization logic for internal standard concentration.

Conclusion

The optimal concentration of this compound is a critical parameter for the development of a robust and reliable bioanalytical method for Carbamazepine. While a general starting range can be recommended based on existing literature, it is imperative that this concentration is empirically determined and validated for the specific analytical method and instrumentation being used. The protocols and logical workflows provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this compound in their bioanalytical studies.

References

Application of Carbamazepine-d2 in Therapeutic Drug Monitoring of Carbamazepine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Carbamazepine is a primary antiepileptic drug used for treating epilepsy, trigeminal neuralgia, and bipolar disorder.[1][2][3] Due to its narrow therapeutic index (typically 4-12 µg/mL), variable absorption, and potential for drug interactions, therapeutic drug monitoring (TDM) of carbamazepine is crucial to optimize efficacy and minimize toxicity.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy compared to immunoassays which can suffer from interference.[4][5] The use of a stable isotope-labeled internal standard, such as Carbamazepine-d2, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document outlines a detailed protocol for the determination of carbamazepine in human plasma or serum using this compound as an internal standard with an LC-MS/MS method.

Principle of the Method

The method involves the extraction of carbamazepine and the internal standard, this compound, from a biological matrix, typically plasma or serum, via protein precipitation.[6][7] The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Experimental Workflow

The overall experimental workflow for the therapeutic drug monitoring of Carbamazepine using this compound is depicted below.

TDM_Workflow Sample Patient Sample Collection (Plasma/Serum) Spike Spike with Internal Standard (this compound) Sample->Spike Addition Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Vortex & Centrifuge Separate LC Separation (Reversed-Phase HPLC) Prepare->Separate Inject Supernatant Ionize Ionization (Electrospray - ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quantify Data Analysis & Quantification (Peak Area Ratio vs. Calibration Curve) Detect->Quantify Report Report Patient Concentration Quantify->Report

Caption: Experimental workflow for Carbamazepine TDM.

Materials and Reagents

  • Carbamazepine certified reference material

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade formic acid

  • Ultrapure water

  • Drug-free human plasma/serum

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C8 or C18)

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Carbamazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve carbamazepine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the carbamazepine stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples. The concentration of the this compound working solution should be optimized based on the instrument's sensitivity.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of patient plasma/serum, calibrator, or QC sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add three volumes of cold acetonitrile or methanol to precipitate proteins.[5][7][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis

The following table summarizes the typical LC-MS/MS conditions. These may require optimization for different instrument setups.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

ParameterTypical Value
LC System
ColumnC8 or C18, e.g., ACQUITY UPLC HSS T3[5][8]
Mobile Phase A0.1% Formic Acid in Water[5][8]
Mobile Phase B0.1% Formic Acid in Acetonitrile[5][8]
Flow Rate0.25 - 0.4 mL/min[5][8][9]
Injection Volume5 - 10 µL
Column Temperature40 °C
Run Time~5-7 minutes[5][8][9]
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[9]
Detection ModeMultiple Reaction Monitoring (MRM)[9]
MRM Transitions
Carbamazepinem/z 237.1 → 194.1 (Quantifier), m/z 237.1 → 179.1 (Qualifier)[9][10]
This compoundm/z 239.1 → 196.1 (or analogous transition for other deuterated forms like m/z 240.0 → 196.2 for CBZ-D2N15)[5][11]

Data and Performance Characteristics

The use of this compound ensures high-quality data. The method should be validated according to regulatory guidelines.

Table 2: Typical Method Validation Parameters

ParameterTypical Performance
Linearity Range0.5 - 30 µg/mL[5][11]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 0.5 µg/mL[4][7]
Intra-day Precision (%CV)< 5%[4][5]
Inter-day Precision (%CV)< 10%[4][5]
Accuracy (%Bias)Within ±15% (±20% at LLOQ)[4][5]
Analyte Recovery> 85%[9]

Logical Relationship in Quantification

The quantification of Carbamazepine relies on the consistent relationship between the analyte and its stable isotope-labeled internal standard throughout the analytical process.

Quantification_Logic Analyte Carbamazepine (Analyte) Process Sample Prep & Injection Analyte->Process IS This compound (Internal Standard) IS->Process Response Instrument Response (Peak Area) Process->Response Ratio Peak Area Ratio (Analyte / IS) Response->Ratio Concentration Final Concentration Ratio->Concentration Interpolation CalCurve Calibration Curve CalCurve->Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of carbamazepine in a clinical research setting. The protocol is straightforward, employing a simple protein precipitation step, and offers the high level of accuracy and precision required for effective patient management and drug development studies.

References

Application Notes and Protocols: Use of Carbamazepine-d2 in Pharmacokinetic Studies of Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterium-labeled carbamazepine (Carbamazepine-d2) in pharmacokinetic (PK) studies of antiepileptic drugs. The content covers the rationale for its use, detailed experimental protocols for bioanalysis, and a summary of key pharmacokinetic parameters.

Introduction

Carbamazepine is a first-line antiepileptic drug used for various seizure types.[1][2] Understanding its complex pharmacokinetic profile is crucial for effective therapy. Carbamazepine exhibits nonlinear kinetics, undergoes autoinduction of its metabolism, and is susceptible to numerous drug-drug interactions.[3][4][5] Its primary metabolic pathway involves conversion by cytochrome P450 3A4 (CYP3A4) to an active metabolite, carbamazepine-10,11-epoxide (CBZ-E), which is then further metabolized.[1][4][6]

Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmacokinetic research. They are primarily used as internal standards (IS) in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accurate quantification of the parent drug in biological matrices.[7][8] Furthermore, stable-labeled intravenous formulations can be co-administered with oral doses to determine absolute bioavailability and characterize clearance mechanisms without the need for a washout period.[9]

Bioanalytical Method for Carbamazepine Quantification

A robust and validated LC-MS/MS method is essential for the accurate determination of carbamazepine concentrations in plasma or serum. Deuterated carbamazepine is the preferred internal standard due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a general procedure for the quantification of carbamazepine in human plasma using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[8][10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Dilute the supernatant 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water).[10]

  • The sample is now ready for injection into the LC-MS/MS system.

b. Liquid Chromatography Conditions

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10][11]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) is commonly used.[10]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: Methanol or acetonitrile.[7][10]

  • Gradient: A gradient elution is typically employed to achieve optimal separation.

  • Flow Rate: 0.4 - 0.8 mL/min.[7][12]

  • Injection Volume: 5 - 10 µL.[10]

  • Column Temperature: Maintained at 40°C.[13]

c. Mass Spectrometry Conditions

  • System: A triple quadrupole mass spectrometer.[10][11]

  • Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.[7][10][11]

  • Detection Mode: Selected Reaction Monitoring (SRM).[7][10]

  • SRM Transitions:

    • Carbamazepine: m/z 237 → 194.[7]

    • This compound (or d10): The specific transition will depend on the deuterated standard used (e.g., for d10-Carbamazepine, m/z 247 → 204).[7]

    • Carbamazepine-10,11-epoxide: m/z 253 → 210.[7]

d. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[1][12] Linearity is typically established over a concentration range relevant to therapeutic drug monitoring, for example, 0.1 to 22.0 µg/mL for carbamazepine.[8]

Pharmacokinetic Study Design and Data

The use of stable-labeled carbamazepine administered intravenously allows for the precise determination of key pharmacokinetic parameters that are not accessible with oral administration alone.

Experimental Protocol: Absolute Bioavailability Study
  • Recruit patients who are at a steady-state on oral carbamazepine therapy.

  • Administer a single intravenous (IV) infusion of a known dose (e.g., 100 mg) of stable-labeled carbamazepine concurrently with the patient's regular oral dose.[9]

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals up to 96 hours post-dose).[9]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method capable of distinguishing between the labeled (from IV dose) and unlabeled (from oral dose) carbamazepine.

  • Perform noncompartmental pharmacokinetic analysis on the concentration-time data for both the stable-labeled and unlabeled drug.[9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for carbamazepine, with some data derived from studies utilizing stable-labeled isotopes.

Table 1: Carbamazepine Pharmacokinetic Parameters in Adults

ParameterValueReference
Bioavailability (F) 75-85%[2][6]
0.78 (Absolute, steady-state)[9][14]
Time to Peak (Tmax) 19 ± 7 hours (single dose)[6]
5.9 ± 1.8 hours (multiple doses)[6]
Volume of Distribution (Vd) 0.7 - 1.4 L/kg[6]
Plasma Protein Binding 75-80%[2][6]
Elimination Half-life (t½) 35-40 hours (single dose)[6][15]
12-17 hours (multiple doses, due to autoinduction)[6][15]
Men: 22.7 ± 8.7 hours[14]
Women: 17.5 ± 8.0 hours[14]
Clearance (CL) 25 ± 5 mL/min (single dose)[6]
80 ± 30 mL/min (multiple doses)[6]
Men: 0.039 ± 0.017 L/hr/kg[9][14]
Women: 0.049 ± 0.018 L/hr/kg[9][14]

Visualizations

Metabolic Pathway of Carbamazepine

The primary metabolic route for carbamazepine involves its oxidation to an active epoxide metabolite, which is a critical step in its clearance and can contribute to both therapeutic and toxic effects.[1][4]

CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Active) CBZ->CBZE CYP3A4 CBZDiol Carbamazepine-trans-10,11-dihydrodiol (Inactive) CBZE->CBZDiol Epoxide Hydrolase cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute LC UHPLC Separation (C18 Column) Dilute->LC MS MS/MS Detection (SRM Mode) LC->MS Quant Quantification MS->Quant PK Pharmacokinetic Analysis Quant->PK

References

Application Note: Quantification of Carbamazepine in Wastewater using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of carbamazepine (CBZ), a widely used anti-epileptic drug, in wastewater samples. Due to its persistence in conventional wastewater treatment processes, carbamazepine is frequently detected in environmental water bodies.[1][2][3][4][5] This method employs a robust and sensitive analytical approach utilizing solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. To ensure high accuracy and precision by correcting for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, carbamazepine-d2, is utilized.[6] This methodology is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Introduction

Carbamazepine is a pharmaceutical compound that is frequently found in municipal sewage due to its widespread use and incomplete metabolism in the human body.[2][7] Conventional wastewater treatment plants often exhibit limited removal efficiency for carbamazepine, leading to its discharge into receiving waters.[1][4][8] The monitoring of carbamazepine concentrations in wastewater is crucial for assessing the environmental impact of pharmaceutical residues and evaluating the effectiveness of wastewater treatment technologies.

This protocol describes a highly selective and sensitive method for the quantification of carbamazepine in various wastewater matrices, including influent and effluent. The use of solid-phase extraction allows for the concentration of the analyte and removal of interfering substances from the complex wastewater matrix. Subsequent analysis by LC-MS/MS provides excellent sensitivity and specificity. The incorporation of this compound as an internal standard is a key feature of this method, as it closely mimics the chemical behavior of the target analyte, thereby compensating for losses during sample preparation and variations in instrument response due to matrix effects.[6]

Experimental Workflow

The overall experimental workflow for the quantification of carbamazepine in wastewater is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Wastewater Sample Collection Spiking Spike with this compound Internal Standard SampleCollection->Spiking Filtration Filtration Spiking->Filtration SPE_Loading Sample Loading Filtration->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing SPE Cartridge Washing SPE_Loading->SPE_Washing SPE_Elution Elution of Analyte SPE_Washing->SPE_Elution Evaporation Solvent Evaporation SPE_Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification

Figure 1: General workflow for the analysis of carbamazepine in wastewater.

Materials and Reagents

  • Carbamazepine (analytical standard, >98% purity)

  • This compound (internal standard, >98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 150 mg/6 cc)

  • Glass fiber filters (1.0 µm pore size)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve carbamazepine and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a methanol/water mixture (50:50, v/v).

  • Internal Standard Spiking Solution: Prepare a spiking solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.

Sample Collection and Preparation
  • Collect 24-hour composite wastewater samples (influent and effluent) in amber glass bottles.

  • Store samples at 4°C and process within 48 hours.

  • Spike a known volume of the sample (e.g., 500 mL) with the this compound internal standard spiking solution to achieve a final concentration of 100 ng/L.

  • Filter the sample through a 1.0 µm glass fiber filter to remove suspended solids.

Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the pre-filtered and spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 6 mL of methanol into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 80% water with 0.1% formic acid and 20% acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The reconstituted sample is then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

LCMS_Schematic cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column C18 Analytical Column Autosampler->Column IonSource Electrospray Ionization (ESI) Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Figure 2: Schematic of the LC-MS/MS system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
Liquid Chromatography
ColumnC18 column (e.g., XBridge C18)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientStart with 80% A, hold for 2 min, decrease to 20% A at 8 min, hold for 2 min, return to 80% A at 11 min, hold for 4 min.[9]
Flow Rate0.2 mL/min[9][10]
Injection Volume10-20 µL[9][10]
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV[10]
Source Temperature100°C[10]
Desolvation Temperature350°C[10]
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Carbamazepine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Carbamazepine237.1194.1100
This compound239.1196.1100

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the carbamazepine standard to the peak area of the this compound internal standard against the concentration of the carbamazepine standard. The concentration of carbamazepine in the wastewater samples is then determined from this calibration curve.

Method Performance

The performance of this method is summarized in the following tables, with data synthesized from relevant studies.

Table 3: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99[6][11]
Limit of Detection (LOD)0.02 - 25 µg/L[6][12]
Limit of Quantification (LOQ)0.07 - 60 ng/L[6][13][14]

Table 4: Recovery of Carbamazepine in Different Wastewater Matrices

MatrixRecovery (%)Reference
STP Influent83.6 - 102.2[10][11][15]
STP Effluent90.6 - 103.5[10][11][15]
Surface Water95.7 - 102.9[10][11][15]

Table 5: Reported Concentrations of Carbamazepine in Wastewater

Sample TypeConcentration RangeReference
Wastewater Influent790 - 890 ng/L[2]
Wastewater Effluentup to 1.5 µg/L[3]
Receiving Surface Waterup to 0.4 µg/L[3]

Conclusion

The described analytical method, based on solid-phase extraction followed by LC-MS/MS with isotope dilution, provides a reliable, sensitive, and accurate means for the quantification of carbamazepine in wastewater samples. The use of this compound as an internal standard is critical for mitigating matrix effects inherent in complex samples like wastewater, ensuring high-quality data. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pharmaceutical fate studies.

References

Solid-Phase Extraction of Carbamazepine-d2: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides detailed protocols for the solid-phase extraction (SPE) of Carbamazepine-d2 from biological matrices. This deuterated analog is commonly used as an internal standard in the quantitative analysis of carbamazepine, an anticonvulsant drug. The following methods are intended for researchers, scientists, and drug development professionals requiring robust and reliable sample preparation for downstream analysis, typically by chromatography-mass spectrometry (LC-MS).

Introduction

Carbamazepine is a widely prescribed medication for the treatment of epilepsy, neuropathic pain, and bipolar disorder. Therapeutic drug monitoring of carbamazepine is crucial to ensure efficacy and avoid toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by compensating for matrix effects and variations in sample processing. Solid-phase extraction is a highly effective technique for the selective removal of interferences from complex biological samples, leading to cleaner extracts and improved analytical sensitivity and specificity.

This document outlines two primary SPE protocols for the extraction of this compound from plasma/serum and whole blood, based on established methods for carbamazepine analysis.

Experimental Protocols

Protocol 1: SPE of this compound from Plasma/Serum using a Reversed-Phase Cartridge

This protocol is adapted from methods utilizing reversed-phase SPE for the extraction of carbamazepine and its metabolites from plasma.[1][2]

Materials:

  • SPE Cartridge: Reversed-phase C18 or polymeric sorbent (e.g., Oasis HLB)[1]

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (10 mM, pH 7.0)[1]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum, add the appropriate volume of this compound internal standard solution.

    • Vortex mix for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.[2]

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • A second wash with a mild organic solvent mixture (e.g., 5% methanol in water) can be incorporated for further cleanup if necessary.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of methanol or acetonitrile into a clean collection tube.[2]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for LC-MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 2: SPE of this compound from Whole Blood using a Mixed-Mode Cation Exchange Cartridge

This protocol is based on a method for the simultaneous determination of several anticonvulsant drugs, including carbamazepine, from whole blood samples using a mixed-mode SPE cartridge.[3][4]

Materials:

  • SPE Cartridge: Mixed-mode cation exchange (e.g., Bond Elut Certify)[3][4]

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphate buffer (pH 6.0)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate

  • Ammonium hydroxide

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add the appropriate volume of this compound internal standard solution.

    • Add 4 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 15 minutes.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash with 1 mL of 1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash with 2 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in the mobile phase for subsequent analysis.

Data Presentation

The following table summarizes typical performance data for SPE methods used in the analysis of carbamazepine, which are indicative of the expected performance for this compound as an internal standard.

ParameterMatrixSPE SorbentRecovery (%)Reference
Recovery PlasmaOasis HLB>98[2]
Recovery Whole BloodBond Elut Certify>50[3][4]
Recovery Aqueous SamplesOasis HLB83.6 - 102.9[5][6]
Recovery WastewaterPhenomenex Strata-X72 - 102[7]

Visualizations

The following diagrams illustrate the experimental workflows for the described SPE protocols.

SPE_Workflow_Protocol_1 start Start sample_prep Sample Pre-treatment (Plasma/Serum + IS) start->sample_prep loading Sample Loading sample_prep->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Water) loading->washing elution Elution (Methanol/Acetonitrile) washing->elution drydown Dry-down & Reconstitution elution->drydown analysis LC-MS Analysis drydown->analysis

Caption: Workflow for SPE of this compound from Plasma/Serum.

SPE_Workflow_Protocol_2 start Start sample_prep Sample Pre-treatment (Whole Blood + IS + Buffer) start->sample_prep loading Sample Loading sample_prep->loading conditioning SPE Cartridge Conditioning (Methanol, Buffer) conditioning->loading washing1 Wash 1 (Water) loading->washing1 washing2 Wash 2 (1M Acetic Acid) washing1->washing2 drying Drying washing2->drying washing3 Wash 3 (Methanol) drying->washing3 elution Elution (Ethyl Acetate/NH4OH) washing3->elution drydown Dry-down & Reconstitution elution->drydown analysis LC-MS Analysis drydown->analysis

Caption: Workflow for SPE of this compound from Whole Blood.

Conclusion

The solid-phase extraction methods detailed in this application note provide effective and reproducible means for the extraction of this compound from biological samples. The choice of protocol and SPE sorbent will depend on the specific matrix and analytical requirements. Proper validation of the chosen method is crucial to ensure accuracy and precision in the final quantitative results. These protocols serve as a valuable starting point for the development and implementation of robust bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies involving carbamazepine.

References

Application Note: Quantification of Carbamazepine in Environmental Water Samples Using Carbamazepine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Carbamazepine in various environmental water matrices, including surface water and wastewater treatment plant (WWTP) influent and effluent. The method utilizes Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. To ensure accuracy and precision, a deuterated internal standard, Carbamazepine-d2, is employed to compensate for matrix effects and variations in sample processing. This protocol is intended for researchers, scientists, and environmental monitoring professionals.

Introduction

Carbamazepine is a widely used anti-epileptic drug that is frequently detected in aquatic environments due to its high consumption and persistence during wastewater treatment.[1][2] Its presence in surface waters can be an indicator of anthropogenic influence from domestic wastewater. Accurate and reliable quantification of Carbamazepine in environmental samples is crucial for environmental risk assessment and monitoring the effectiveness of wastewater treatment processes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical biases introduced by the sample matrix, a common challenge in environmental analysis.[1] This note provides a comprehensive protocol for the analysis of Carbamazepine using this compound as an internal standard.

Experimental

Materials and Reagents
  • Carbamazepine (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • SPE Manifold

  • Nitrogen Evaporator

Sample Preparation: Solid Phase Extraction (SPE)

A detailed workflow for sample preparation is presented below. This procedure is optimized for the extraction of Carbamazepine from aqueous environmental samples.[1][3]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post Post-Extraction Sample Water Sample (e.g., 500 mL) Spike Spike with this compound Adjust_pH Adjust pH if necessary Condition Condition SPE Cartridge (e.g., with Methanol then Water) Load Load Sample Adjust_pH->Load Wash Wash Cartridge (to remove interferences) Load->Wash Elute Elute Analytes (e.g., with Methanol) Wash->Elute Evaporate Evaporate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze Quantification_Logic cluster_lcms LC-MS/MS Analysis cluster_data Data Processing cluster_quant Quantification Analyte Carbamazepine MS Mass Spectrometer (MRM Mode) Analyte->MS IS This compound (Internal Standard) IS->MS Analyte_Peak Analyte Peak Area MS->Analyte_Peak IS_Peak IS Peak Area MS->IS_Peak Ratio Peak Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Calculate Sample Concentration Cal_Curve->Concentration

References

Application Note: High-Sensitivity LC-MS/MS Quantification of Carbamazepine-d2 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Carbamazepine-d2 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications where a stable isotope-labeled internal standard is required.

Introduction

Carbamazepine is a widely used anticonvulsant and mood-stabilizing drug. The use of a deuterated analog, such as this compound, as an internal standard is essential for accurate and precise quantification in complex biological matrices like plasma. This application note outlines a robust LC-MS/MS method for the selective and sensitive determination of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for the extraction of this compound from human plasma.

  • Aliquot Plasma: In a microcentrifuge tube, add 100 µL of human plasma sample.

  • Spike Internal Standard (if necessary): For calibration standards and quality control samples, spike with the appropriate concentration of a different internal standard if this compound is the analyte of interest. If this compound is the internal standard, add it to the unknown samples.

  • Precipitate Proteins: Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is achieved using a C18 reverse-phase column.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and equilibrate for 1.9 min
Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon

LC-MS/MS Transition Parameters

The following table summarizes the key quantitative data for the MRM transitions. Note that specific values for declustering potential and collision energy should be optimized for the instrument in use. The parameters for this compound are based on the fragmentation of a closely related isotope, this compound,N15, and the known fragmentation of unlabeled Carbamazepine.[1] For unlabeled Carbamazepine, a common transition is m/z 237 -> 194.[2]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
Carbamazepine237.1194.18030
This compound 239.1 196.1 80 30

Note: The precursor ion for this compound is [M+H]+. The product ion corresponds to the characteristic loss of the carbamoyl group, similar to unlabeled carbamazepine.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) precipitate 2. Protein Precipitation (400 µL Acetonitrile) plasma->precipitate vortex1 3. Vortex (1 min) precipitate->vortex1 centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute lc_separation 8. LC Separation (C18 Column) reconstitute->lc_separation ms_detection 9. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification 10. Quantification (Peak Area Ratio) ms_detection->quantification

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and rapid chromatographic separation make it suitable for high-throughput analysis in a research or clinical setting. The use of a stable isotope-labeled standard ensures high accuracy and precision, which is paramount for dependable pharmacokinetic and therapeutic drug monitoring studies.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects with Carbamazepine-d2 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Carbamazepine-d2 as an internal standard to mitigate matrix effects in the LC-MS analysis of Carbamazepine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis.[1]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Carbamazepine. Since it is structurally almost identical to the analyte, it co-elutes and experiences similar matrix effects.[3] By calculating the analyte-to-internal standard peak area ratio, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can I use other deuterated forms of Carbamazepine (e.g., d10) as an internal standard?

A3: Yes, other deuterated forms of Carbamazepine, such as Carbamazepine-d10, can also be used as internal standards.[4] The principle remains the same: the internal standard should mimic the chromatographic and ionization behavior of the analyte as closely as possible.

Q4: What are the common sample preparation techniques for analyzing Carbamazepine in biological matrices?

A4: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4][5]

  • Protein precipitation with organic solvents like methanol or acetonitrile is a simple and fast method.[6]

  • Liquid-liquid extraction offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.[4]

  • Solid-phase extraction can provide the cleanest samples by selectively isolating the analyte on a solid sorbent.[1][2]

Q5: What are the typical LC-MS parameters for Carbamazepine analysis?

A5: A typical LC-MS method for Carbamazepine analysis involves:

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.[4]

  • Ionization: Positive ion electrospray ionization (ESI+) is generally used.[4]

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS analysis of Carbamazepine using this compound as an internal standard.

Issue 1: High variability in analyte/internal standard peak area ratio between replicate injections of the same sample.

  • Question: Why is the peak area ratio of Carbamazepine to this compound inconsistent across replicate injections?

  • Possible Causes & Solutions:

    • Inconsistent sample preparation: Ensure thorough vortexing after adding the internal standard and before any extraction or precipitation step to guarantee homogeneity.

    • Autosampler issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.

    • Partial sample evaporation: Use vial caps with septa to prevent solvent evaporation, especially if samples are left in the autosampler for an extended period.

Issue 2: Poor peak shape (tailing or fronting) for both Carbamazepine and this compound.

  • Question: What could be causing the poor peak shape for my analyte and internal standard?

  • Possible Causes & Solutions:

    • Column degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

    • Mobile phase mismatch: Ensure the sample solvent is compatible with the initial mobile phase composition to avoid peak distortion.

    • pH of the mobile phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH with a suitable additive like formic acid might help.

Issue 3: Significant ion suppression or enhancement is still observed despite using an internal standard.

  • Question: I am using this compound, but my results are still showing signs of significant matrix effects. What should I do?

  • Possible Causes & Solutions:

    • Sub-optimal sample preparation: Your current sample preparation method may not be effectively removing interfering matrix components. Consider switching to a more rigorous technique (e.g., from protein precipitation to SPE).

    • Chromatographic co-elution: A high concentration of a matrix component may be co-eluting with your analyte and internal standard, overwhelming the ionization source. Modify your LC gradient to improve the separation of Carbamazepine from the matrix interferences.

    • Differential matrix effects: In rare cases, the analyte and the deuterated internal standard may not experience the exact same degree of matrix effect.[3] This can sometimes be addressed by further optimizing the sample cleanup process.

Issue 4: Low recovery of both Carbamazepine and this compound.

  • Question: Why am I getting low signal intensity for both my analyte and internal standard?

  • Possible Causes & Solutions:

    • Inefficient extraction: The chosen extraction solvent or SPE cartridge may not be optimal for Carbamazepine. Review the literature for validated extraction protocols for your specific matrix.

    • Sample loss during evaporation: If an evaporation step is used, ensure it is not too aggressive, which could lead to the loss of the volatile analyte.

    • Instrument sensitivity: Check the mass spectrometer's tuning and calibration to ensure it is performing optimally.

Experimental Protocols & Data

Example Experimental Protocol: Protein Precipitation Method

This protocol is a generalized example for the analysis of Carbamazepine in human plasma.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

    • Vortex for 30 seconds.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for Carbamazepine analysis using a deuterated internal standard.

Table 1: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
CarbamazepineHuman Plasma95.2 ± 5.198.5 ± 4.2
CarbamazepineRat Plasma>87Not specified
CarbamazepineSurface Water95.7 - 102.9Ion suppression observed

Data compiled from multiple sources. Actual values may vary depending on the specific method and laboratory conditions.[2][4][5]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low< 8.23< 8.23-1.74 to 2.92
Medium< 8.23< 8.23-1.74 to 2.92
High< 8.23< 8.23-1.74 to 2.92

This table represents typical validation data for a validated LC-MS/MS method.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MS/MS Detection (MRM) ionization->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Workflow for Carbamazepine analysis using protein precipitation and LC-MS.

troubleshooting_matrix_effects cluster_prep_solutions Sample Preparation Solutions cluster_lc_solutions LC Method Solutions cluster_ms_solutions MS Performance Solutions start Inconsistent Results or Poor Peak Shape? check_prep Review Sample Preparation Protocol start->check_prep Yes check_lc Evaluate LC Method start->check_lc Yes check_ms Check MS Performance start->check_ms Yes improve_mixing Ensure Thorough Mixing check_prep->improve_mixing optimize_extraction Optimize Extraction Method (e.g., SPE) check_prep->optimize_extraction change_gradient Modify Gradient Profile check_lc->change_gradient replace_column Replace Column check_lc->replace_column tune_ms Tune and Calibrate MS check_ms->tune_ms end Improved Results optimize_extraction->end change_gradient->end tune_ms->end

Caption: Troubleshooting logic for addressing matrix effect-related issues.

References

Technical Support Center: Troubleshooting Ion Suppression with Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression when using Carbamazepine-d2 as an internal standard in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1] If not properly addressed, ion suppression can result in the underestimation of the analyte concentration.

Q2: How does a deuterated internal standard like this compound typically compensate for ion suppression?

A2: Deuterated internal standards, such as this compound, are chemically almost identical to the analyte of interest (Carbamazepine).[1] Consequently, they are expected to have very similar physicochemical properties, leading to co-elution during chromatography and experiencing the same degree of ion suppression or enhancement. By adding a known concentration of this compound to samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric measurement should correct for signal variations caused by matrix effects.

Q3: What are the primary causes of ion suppression affecting this compound?

A3: The primary causes of ion suppression are related to competition for ionization in the mass spectrometer's ion source and changes in the physical properties of the ESI droplets.[1] Specific factors include:

  • Competition for Charge: Endogenous compounds in the sample matrix can compete with this compound for available charge, thereby reducing its ionization.[1]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the electrospray droplets, hindering solvent evaporation and the release of gas-phase analyte ions.

  • Analyte Neutralization: Matrix components can deprotonate and neutralize the this compound ions that have already formed.

Troubleshooting Guides

Issue 1: Significant ion suppression of the this compound signal is observed.

  • Potential Cause: High concentration of co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering matrix components. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective in reducing matrix effects.[2]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thus mitigating their impact on ionization.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.[3] A slower gradient, for instance, can improve separation.[1]

    • Adjust Ion Source Parameters: Optimize ion source parameters such as temperature and gas flow to minimize matrix effects.[1]

Issue 2: The analyte (Carbamazepine) and internal standard (this compound) show different degrees of ion suppression.

  • Potential Cause: Chromatographic separation of the analyte and the deuterated internal standard, a phenomenon known as the "isotope effect".[3] The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to slight differences in retention time on a high-resolution chromatography column.[3]

  • Troubleshooting Steps:

    • Use a Lower Resolution Column: A column with slightly lower resolving power can help to ensure the co-elution of the analyte and internal standard, subjecting them to the same matrix effects.

    • Modify Chromatographic Conditions:

      • Mobile Phase: Adjusting the mobile phase composition can sometimes help to improve co-elution.

      • Temperature: Altering the column temperature can change the selectivity of the separation and may help in achieving better co-elution.[3]

    • Consider Alternative Internal Standards: If co-elution cannot be achieved, consider using an internal standard labeled with a heavier isotope like ¹³C or ¹⁵N, as these do not exhibit a significant chromatographic isotope effect.[3]

Issue 3: The concentration of this compound appears to be inconsistent across samples.

  • Potential Cause 1: Instability of the internal standard, possibly due to isotopic exchange. This can occur under highly acidic or basic conditions.[3]

  • Troubleshooting Steps:

    • Assess Stability: Conduct stability tests by incubating this compound in the sample matrix and mobile phase for varying durations to check for degradation or isotopic exchange.[3]

    • Control pH and Temperature: Avoid extreme pH conditions during sample preparation and storage. Store solutions at low temperatures (e.g., 4°C or -20°C) to minimize the rate of potential exchange reactions.[3]

  • Potential Cause 2: Inappropriate concentration of the internal standard.

  • Troubleshooting Steps:

    • Optimize Concentration: Ensure the concentration of this compound is within the linear range of the assay and is comparable to the expected concentration of the analyte. A concentration that is too high can lead to detector saturation or suppression of the analyte signal, while a concentration that is too low may result in a noisy and unreliable signal.[1]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for Carbamazepine and its deuterated internal standards from various studies.

Analyte/Internal StandardMatrixRecovery (%)Matrix Effect/Ion SuppressionCitation
CarbamazepineHuman Bone92.6%78.8% (signal intensity)[1]
CarbamazepineUntreated Sewage83.6 - 102.2%Severe ion suppression[4]
CarbamazepineTreated Sewage90.6 - 103.5%Moderate ion suppression[4]
CarbamazepineSurface Water95.7 - 102.9%Less severe ion suppression[4]
Carbamazepine-D₂N¹⁵Human Plasma98.9 - 110.2%Not specified[5]
D₁₀-carbamazepineRat Plasma> 87%Not specified[6]

Experimental Protocols

Protocol: Evaluating Matrix Effects using a Post-Extraction Spike Experiment

This protocol is designed to qualitatively and quantitatively assess ion suppression for this compound in a specific sample matrix.

  • Sample Preparation:

    • Extract a blank matrix sample (containing no analyte or internal standard) using the established sample preparation protocol.

    • Prepare a neat solution of this compound in the final mobile phase composition at a known concentration.

  • Post-Extraction Spike:

    • Take a portion of the blank matrix extract and spike it with the this compound neat solution to achieve the same final concentration as the neat solution.

  • Analysis:

    • Inject the neat solution of this compound into the LC-MS system and record the peak area.

    • Inject the post-extraction spiked sample into the LC-MS system and record the peak area of this compound.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution Start Significant Ion Suppression of This compound Signal CheckSamplePrep Review Sample Preparation Method Start->CheckSamplePrep CheckLCMS Evaluate LC-MS Conditions Start->CheckLCMS ImproveCleanup Implement Enhanced Sample Cleanup (SPE/LLE) CheckSamplePrep->ImproveCleanup DiluteSample Dilute Sample CheckSamplePrep->DiluteSample OptimizeChroma Optimize Chromatography (Gradient, Column) CheckLCMS->OptimizeChroma OptimizeSource Adjust Ion Source Parameters CheckLCMS->OptimizeSource End Ion Suppression Mitigated ImproveCleanup->End DiluteSample->End OptimizeChroma->End OptimizeSource->End

Caption: Troubleshooting workflow for ion suppression of this compound.

IsotopeEffect cluster_0 Cause cluster_1 Effect cluster_2 Consequence cluster_3 Result Cause Isotopic Labeling (C-D vs. C-H bond) Effect Slight Difference in Physicochemical Properties Cause->Effect leads to Consequence Chromatographic Separation of Analyte and Internal Standard Effect->Consequence results in Result Differential Ion Suppression Consequence->Result causes

Caption: Logical relationship of factors contributing to the isotope effect.

References

Preventing isotopic exchange of deuterium in Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbamazepine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing the isotopic exchange of deuterium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of Carbamazepine, an anticonvulsant drug. It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Carbamazepine in biological samples.[1] It also serves as a tracer in metabolic studies to investigate the pharmacokinetics of the drug.

Q2: Why is it important to prevent the isotopic exchange of deuterium in this compound?

Maintaining the isotopic purity of this compound is critical for its applications. If the deuterium atoms are replaced with hydrogen (protium) from the surrounding environment (e.g., solvents), the mass of the molecule will change. This isotopic exchange can lead to inaccurate quantification in analytical assays where this compound is used as an internal standard. In metabolic studies, loss of the deuterium label would make it impossible to distinguish the deuterated tracer from the non-deuterated drug.

Q3: What are the primary factors that can lead to isotopic exchange?

The stability of deuterated compounds can be influenced by several factors, including:

  • pH: Extreme acidic or basic conditions can catalyze hydrogen-deuterium (H/D) exchange.

  • Solvents: Protic solvents (e.g., water, methanol) can serve as a source of protons that can exchange with deuterium.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.

  • Light: Exposure to light, particularly UV radiation, can potentially catalyze degradation and exchange, although this is less common for isotopic exchange itself.[1]

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at 2-8°C for long-term storage.

  • Light: Protect from light by storing in an amber vial or other light-blocking container.[1]

  • Container: Ensure the storage vial is tightly sealed to prevent exposure to atmospheric moisture.

Troubleshooting Guide: Isotopic Exchange Issues

This guide will help you identify and resolve potential issues related to the isotopic exchange of deuterium in your this compound experiments.

Observed Problem Potential Cause Recommended Solution
Inaccurate or inconsistent quantification when using this compound as an internal standard. Isotopic exchange may be occurring, leading to a change in the mass and concentration of the deuterated standard.1. Review Solvent Choice: If using protic solvents (e.g., methanol/water mixtures), minimize the time the sample is in solution before analysis. Consider using aprotic solvents (e.g., acetonitrile) for sample preparation and storage if compatible with your analytical method. 2. Check pH of Solutions: Ensure that the pH of all solutions coming into contact with this compound is within a neutral range (approximately pH 3-11), where the parent molecule is known to be stable. 3. Control Temperature: Avoid exposing samples to high temperatures for extended periods. Store samples at 2-8°C or lower when not in use. 4. Verify Isotopic Purity: Analyze a fresh sample of your this compound standard by high-resolution mass spectrometry to confirm its initial isotopic purity.
Appearance of unexpected peaks in the mass spectrum corresponding to partially or fully non-deuterated Carbamazepine. Back-exchange of deuterium with protons from the solvent or reagents.1. Solvent Purity: Use high-purity, anhydrous, and aprotic solvents whenever possible. If protic solvents are necessary, use deuterated versions (e.g., D2O, methanol-d4) to minimize the proton source. 2. Reagent Purity: Ensure all reagents used in sample preparation are free from water contamination. 3. Minimize Exposure Time: Reduce the time this compound is in contact with potentially exchange-promoting conditions before analysis.
Gradual decrease in the signal intensity of this compound over time in stored analytical samples. Potential degradation of the molecule or slow isotopic exchange.1. Storage Conditions: Re-evaluate your sample storage conditions. Ensure samples are stored at low temperatures, protected from light, and in tightly sealed containers. 2. Solvent Stability: The choice of solvent for storing prepared samples is crucial. Aprotic solvents are generally preferred for long-term stability of deuterated compounds. 3. Perform a Stability Study: Analyze stored samples at regular intervals to monitor the isotopic purity and concentration of this compound.

Data Presentation

The following table summarizes the known stability of Carbamazepine under various conditions. While this data pertains to the chemical stability of the non-deuterated compound, it provides a useful reference for conditions that are likely to be safe for this compound, as significant degradation would also compromise the sample.

Condition Observation Implication for this compound Reference
pH Stability Carbamazepine is a neutral molecule in the pH range of 3 to 11.Isotopic exchange is less likely to be catalyzed by acidic or basic conditions within this range.
Storage in Suspension Stable for at least 8 weeks at room temperature in various single-dose containers. No significant changes in pH were observed.Suggests good stability in solid and suspension forms under standard storage conditions.[2]
Solubility in Methanol/Water Carbamazepine is soluble in methanol/water mixtures.While soluble, prolonged storage in protic solvent mixtures could be a risk factor for isotopic exchange.

Experimental Protocols

Protocol 1: Verification of Isotopic Purity of this compound using LC-MS/MS

This protocol outlines a general procedure for assessing the isotopic purity of a this compound standard.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable aprotic solvent, such as acetonitrile, at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the same solvent.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Mode: Full scan from m/z 200-300 to observe the molecular ions of this compound (C15H10D2N2O, expected [M+H]+ ≈ 239.1) and non-deuterated Carbamazepine (C15H12N2O, expected [M+H]+ ≈ 237.1).

      • Alternatively, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity, targeting the specific m/z values.

  • Data Analysis:

    • Integrate the peak areas for the deuterated and non-deuterated forms of Carbamazepine.

    • Calculate the isotopic purity as the percentage of the deuterated form relative to the total amount of all isotopic forms detected.

Protocol 2: Monitoring Isotopic Stability Over Time

This protocol can be used to assess the stability of this compound in a specific solvent or formulation.

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent system of interest at a known concentration.

    • Divide the solution into multiple aliquots in tightly sealed, light-protected vials.

    • Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.

    • Analyze the sample using the LC-MS/MS method described in Protocol 1.

  • Data Analysis:

    • For each time point, determine the isotopic purity of this compound.

    • Plot the isotopic purity as a function of time to evaluate the stability of the deuterated compound under the tested conditions.

Visualizations

Isotopic_Exchange_Pathway CBZ_d2 This compound (Isotopically Pure) Intermediate Transient Intermediate CBZ_d2->Intermediate H+ attack Protic_Solvent Protic Solvent (e.g., H2O, Methanol) Protic_Solvent->Intermediate Catalyst Catalyst (e.g., Acid or Base) Catalyst->Intermediate catalysis CBZ_d1 Carbamazepine-d1 (Partially Exchanged) Intermediate->CBZ_d1 D+ loss CBZ_d0 Carbamazepine (Fully Exchanged) Intermediate->CBZ_d0 Further Exchange

Caption: Potential pathway for the isotopic exchange of this compound.

Troubleshooting_Workflow Start Inaccurate Quantification or Isotopic Impurity Detected Check_Solvent Is a protic solvent used? Start->Check_Solvent Use_Aprotic Switch to Aprotic Solvent (e.g., Acetonitrile) Check_Solvent->Use_Aprotic Yes Check_pH Is the pH outside the 3-11 range? Check_Solvent->Check_pH No Use_Aprotic->Check_pH Adjust_pH Adjust pH to Neutral Check_pH->Adjust_pH Yes Check_Temp Are samples exposed to high temperatures? Check_pH->Check_Temp No Adjust_pH->Check_Temp Store_Cold Store Samples at 2-8°C or lower Check_Temp->Store_Cold Yes Verify_Purity Verify Initial Isotopic Purity of Standard Check_Temp->Verify_Purity No Store_Cold->Verify_Purity End Problem Resolved Verify_Purity->End

Caption: Troubleshooting workflow for addressing isotopic exchange issues.

References

Addressing chromatographic peak splitting of Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding chromatographic peak splitting of Carbamazepine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting for this compound in HPLC analysis?

Peak splitting for this compound, as with its non-deuterated counterpart, can stem from several factors related to the HPLC system, analytical method, or the sample itself. The most common causes include:

  • Column Issues: A primary cause is often a void at the head of the column or a partially blocked inlet frit.[1][2][3] Contamination of the stationary phase can also lead to distorted peak shapes.[1]

  • Mobile Phase and Sample Solvent Mismatch: A significant difference in the organic solvent strength between the sample solvent and the mobile phase can cause peak distortion, including splitting.[1][4]

  • System Dead Volume: Excessive dead volume in the HPLC system, for example, from improper fittings or tubing, can lead to peak broadening and splitting.[2][4]

  • Co-elution with an Impurity: The peak splitting may not be an artifact but a true separation of this compound from a closely eluting impurity.

  • Method Parameters: Sub-optimal chromatographic conditions such as an inappropriate mobile phase pH, temperature fluctuations, or an unstable flow rate can contribute to poor peak shape.[1][2]

Q2: Can the deuterium labeling in this compound cause peak splitting?

In reversed-phase HPLC, it is highly unlikely that the deuterium labeling itself is the direct cause of peak splitting. The small difference in mass between Carbamazepine and this compound does not typically lead to baseline separation or significant peak shape distortion under standard chromatographic conditions. The underlying cause is more likely one of the common chromatographic issues mentioned above.

Q3: If I see peak splitting for this compound, should I also expect it for the non-deuterated Carbamazepine standard?

Generally, yes. If the peak splitting is due to a system or method issue (e.g., column void, mobile phase mismatch), you would expect to see similar peak shape problems for both the deuterated and non-deuterated forms of carbamazepine. If the splitting is only observed for this compound, it might suggest an issue specific to that standard, such as the presence of an impurity.

Q4: How does the mobile phase pH affect the peak shape of Carbamazepine?

While carbamazepine is a weak base, variations in the mobile phase pH generally have a minimal effect on its retention in reversed-phase chromatography because it is not ionizable.[5] However, maintaining a consistent and appropriate pH is crucial for method robustness and to ensure the stability of the stationary phase. For instance, a pH of 3 or 7 has been used in various methods for carbamazepine analysis.[6][7]

Troubleshooting Guide

Initial Assessment

Before proceeding with extensive troubleshooting, it is important to characterize the peak splitting.

  • Observe all peaks: Is the peak splitting observed for all peaks in the chromatogram or only for the this compound peak?[1][3] If all peaks are split, the problem is likely related to the HPLC system (e.g., a blocked frit or a void in the column).[1][3] If only the this compound peak is affected, the issue is more likely related to the sample or the specific method conditions.[1]

  • Inject a smaller volume: Try injecting a smaller volume of your sample. If the split peak resolves into two distinct peaks, it is likely that you are separating two different compounds.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound peak splitting.

Troubleshooting_Workflow start Peak Splitting Observed for this compound all_peaks Are all peaks split? start->all_peaks system_issue System-wide Issue Likely all_peaks->system_issue Yes single_peak Only this compound peak is split all_peaks->single_peak No check_connections Check all fittings and tubing for leaks and dead volume system_issue->check_connections flush_system Flush the system and replace the column inlet frit check_connections->flush_system replace_column Replace the analytical column flush_system->replace_column end Peak Splitting Resolved replace_column->end sample_method_issue Sample or Method Issue Likely single_peak->sample_method_issue check_sample_prep Review sample preparation. Ensure sample solvent matches mobile phase. sample_method_issue->check_sample_prep optimize_method Optimize method parameters (e.g., gradient, temperature) check_sample_prep->optimize_method check_standard Analyze a fresh standard of this compound optimize_method->check_standard check_standard->end

Caption: A logical workflow for diagnosing and resolving chromatographic peak splitting of this compound.

Experimental Protocols

This protocol is recommended when all peaks in the chromatogram exhibit splitting, suggesting a blockage or void.

  • Disconnect the Column: Disconnect the column from the detector and injector.

  • Reverse the Column: Connect the column outlet to the pump and direct the column inlet to a waste container.

  • Flush with Strong Solvent: Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or methanol) at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.

  • Gradual Flow Rate Increase: Gradually increase the flow rate to the normal operating flow rate and continue flushing for another 30 minutes.

  • Re-equilibration: Reconnect the column in the correct orientation and equilibrate with the mobile phase until a stable baseline is achieved.

  • Frit Replacement (if necessary): If flushing does not resolve the issue, carefully replace the inlet frit of the column according to the manufacturer's instructions.

This protocol is to determine if a mismatch between the sample solvent and the mobile phase is causing peak splitting.

  • Prepare this compound in Mobile Phase: Prepare a new sample of this compound where the diluent is the initial mobile phase of your chromatographic method.

  • Prepare this compound in a Weaker Solvent: If using a reversed-phase method, prepare another sample of this compound in a solvent with a lower organic content than the initial mobile phase.

  • Inject and Compare: Inject both new samples and compare the peak shapes to the original sample. If the peak shape improves significantly, the original sample solvent was likely the cause of the peak splitting.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters used for the analysis of carbamazepine, which can serve as a starting point for method optimization.

ParameterCondition 1Condition 2Condition 3
Column Thermo C8 (250 x 4.6 mm), 5 µm[6][8]C18 µ-Bondapak™ (150 mm x 4.6 mm i.d.)[9]Bondolone C18 (150 x 3.9 mm), 5 µm[10]
Mobile Phase Acetonitrile: Isopropyl alcohol: Phosphate buffer pH 3 (36:15:49)[6][8]Methanol: Water (50:50)[9]Acetonitrile: Milli-Q water (30:70 v/v)[10]
Flow Rate 1.2 mL/min[6][8]1.0 mL/min[9]1.0 mL/min[10]
Detection 220 nm[6][8]285 nm[9]220 nm[10]
Column Temp. Ambient[9]Not specifiedNot specified

Signaling Pathways and Logical Relationships

While there are no direct signaling pathways involved in the chromatographic process itself, a logical relationship diagram can illustrate the potential root causes of peak splitting.

Peak_Splitting_Causes cluster_System HPLC System cluster_Method Analytical Method cluster_Sample Sample Peak Splitting Peak Splitting Column Void Column Void Peak Splitting->Column Void Blocked Frit Blocked Frit Peak Splitting->Blocked Frit Dead Volume Dead Volume Peak Splitting->Dead Volume Solvent Mismatch Solvent Mismatch Peak Splitting->Solvent Mismatch Temperature Fluctuation Temperature Fluctuation Peak Splitting->Temperature Fluctuation Unstable Flow Rate Unstable Flow Rate Peak Splitting->Unstable Flow Rate Co-eluting Impurity Co-eluting Impurity Peak Splitting->Co-eluting Impurity High Concentration High Concentration Peak Splitting->High Concentration

Caption: Root causes of chromatographic peak splitting categorized by their origin within the analytical process.

References

Optimizing LC gradient for separation of Carbamazepine and Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) separation of Carbamazepine and its deuterated internal standard, Carbamazepine-d2.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Carbamazepine and this compound.

dot

Caption: Troubleshooting workflow for poor separation of Carbamazepine and this compound.

Frequently Asked Questions (FAQs)

1. What are the typical m/z transitions for Carbamazepine and this compound in MS/MS analysis?

For mass spectrometry detection, the following multiple reaction monitoring (MRM) transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1
This compound239.1196.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

2. I am observing poor peak shape (tailing or fronting) for both analytes. What should I check first?

Poor peak shape is often related to the column or mobile phase.

  • Column: Ensure you are using a well-maintained C18 or similar reversed-phase column. If the column is old, it may need to be replaced.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of Carbamazepine. Using a mobile phase with a slightly acidic pH, such as one containing 0.1% formic acid, can improve peak shape.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase.

3. Carbamazepine and this compound are co-eluting. How can I improve their separation?

Since this compound is an isotopologue of Carbamazepine, they are expected to have very similar retention times. Complete baseline separation is generally not necessary for quantification using MS/MS as the mass spectrometer can differentiate them based on their different masses. However, if you need to improve separation for other reasons, you can try the following:

  • Decrease the Gradient Slope: A shallower gradient will increase the run time but can improve the resolution between closely eluting peaks.

  • Modify Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous phase can alter selectivity.

  • Lower the Flow Rate: Reducing the flow rate can lead to better separation, but will also increase the analysis time.

4. What is a good starting point for an LC gradient?

A good starting point for a gradient method on a C18 column would be:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of mobile phase B (e.g., 30-40%) and ramp up to a high percentage (e.g., 90-95%) over several minutes. The exact gradient will depend on your column dimensions and particle size. A published gradient that has shown success is: 0–2 min, 50% B; 2–3 min, 50% to 65% B; 3–3.5 min, 65% to 75% B; 3.5–4 min, 75% to 90% B; 4–4.5 min, 90% B; 4.5–4.6 min, 90% to 50% B; and 4.6–7 min, 50% B.[1]

5. Can I use an isocratic method?

Yes, an isocratic method can be used and may be preferable for high-throughput applications. A common isocratic mobile phase consists of a mixture of acetonitrile and water (or an aqueous buffer). For example, a mobile phase of 65% aqueous acetonitrile containing 2mM ammonium acetate and 0.1% formic acid has been successfully used.[2] You may need to experiment with the percentage of organic solvent to achieve the desired retention time and separation.

Experimental Protocol: Optimized LC-MS/MS Method

This protocol provides a validated method for the separation and quantification of Carbamazepine and this compound in plasma samples.

dot

ExperimentalWorkflow sample_prep 1. Sample Preparation - Plasma sample collection - Protein precipitation (e.g., with acetonitrile or methanol) - Centrifugation extraction 2. Supernatant Transfer - Transfer supernatant to a clean tube sample_prep->extraction evaporation 3. Evaporation (Optional) - Evaporate to dryness under nitrogen extraction->evaporation reconstitution 4. Reconstitution - Reconstitute in mobile phase evaporation->reconstitution lc_injection 5. LC Injection - Inject onto the LC system reconstitution->lc_injection separation 6. Chromatographic Separation - Separation on a C18 column using a gradient lc_injection->separation ms_detection 7. MS/MS Detection - Electrospray ionization (ESI+) - Multiple Reaction Monitoring (MRM) separation->ms_detection data_analysis 8. Data Analysis - Peak integration - Quantification using internal standard method ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Carbamazepine.

Materials and Reagents
  • Carbamazepine and this compound standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other relevant matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.25 mL/min[1]
Injection Volume 5 µL
Column Temperature Ambient or controlled at 40°C
Gradient 0–2 min, 50% B; 2–3 min, 50-65% B; 3-3.5 min, 65-75% B; 3.5-4 min, 75-90% B; 4-4.5 min, 90% B; 4.5-4.6 min, 90-50% B; 4.6-7 min, 50% B[1]
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[3]
Source Temperature 100-150°C[3][4]
Desolvation Temperature 350-450°C[3][4]
MRM Transitions See FAQ 1
Sample Preparation
  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Summary

The following table summarizes key quantitative data for the analysis of Carbamazepine and this compound.

ParameterCarbamazepineThis compound
Retention Time ~3.25 min[1]~3.25 min[1]
Precursor Ion (m/z) 237.1239.1
Product Ion (m/z) 194.1196.1
Linear Range 0.5 - 30 µg/mL[1]N/A (Internal Standard)
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1]N/A (Internal Standard)

References

Impact of mobile phase pH on Carbamazepine-d2 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the stability of Carbamazepine-d2. The information presented here is based on studies of Carbamazepine and is expected to be largely applicable to its deuterated analog, this compound, as deuterium substitution is not expected to significantly alter its chemical stability under varying pH conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: At what pH range is this compound generally considered stable in a mobile phase for HPLC analysis?

Carbamazepine is a neutral molecule that is practically insoluble in water.[1][2] For HPLC analysis, it is often chromatographed using mobile phases with pH values ranging from acidic to neutral. Several studies have successfully employed mobile phases with a pH of 3.0, suggesting good stability for the duration of the analysis under these acidic conditions.[3][4] Other methods have utilized a neutral pH of 7.0 and 7.5, also indicating sufficient stability.[5][6] Optimal separation and stability for Carbamazepine have been reported with a mobile phase pH of 5.[7]

Troubleshooting Tip: If you are observing peak tailing, broadening, or loss of signal with your this compound analysis, consider adjusting the mobile phase pH. A pH of 3.0 is a good starting point for ensuring the stability of the analyte during chromatographic runs.[3][4]

Q2: Can extreme pH conditions in the mobile phase degrade this compound?

Yes, studies on Carbamazepine have shown that it undergoes degradation under stress conditions of strong acids and bases.[8] While specific quantitative data on the rate of degradation in different mobile phase pHs is limited in the provided results, it is a standard practice in the development of stability-indicating methods to expose the drug to acidic and basic hydrolysis.[9] Therefore, it is advisable to avoid highly acidic (pH < 2) or highly alkaline (pH > 10) mobile phases for routine analysis unless a stability-indicating method is being intentionally developed.

Troubleshooting Tip: If you suspect degradation of your this compound standard or sample, prepare fresh solutions and analyze them immediately. Compare the peak area and shape to a previously validated standard. If degradation is confirmed, consider preparing your samples and mobile phase in a buffer closer to a neutral pH.

Q3: How can I assess the stability of this compound in my specific mobile phase?

To assess the stability of this compound in your mobile phase, you can perform a simple experiment. Prepare a solution of this compound in the mobile phase and analyze it at regular intervals over a specific period (e.g., 0, 2, 4, 8, and 24 hours) while keeping the solution at a constant temperature (e.g., room temperature or in the autosampler). A significant decrease in the peak area or the appearance of new peaks would indicate instability.

Troubleshooting Tip: If you observe instability, you may need to adjust the mobile phase composition. This could involve changing the pH, the organic modifier, or the buffer system.

Data on Carbamazepine Stability at Different pH

pH RangeConditionObservationImplication for this compound Stability
< 2 Acidic Hydrolysis StressDegradation observed.[8]Potential for significant degradation. Avoid for routine analysis.
2 - 4 HPLC Mobile PhaseCommonly used, suggesting short-term stability.[3][4]Likely stable for the duration of a typical HPLC run.
5 - 7 Optimal/Neutral pHOptimal separation and stability reported.[7][10]Generally a safe and recommended range for analysis.
> 10 Basic Hydrolysis StressDegradation observed.[9]Potential for significant degradation. Avoid for routine analysis.

Experimental Protocol: Assessing this compound Stability in Mobile Phase

This protocol outlines a general procedure to evaluate the stability of this compound in a chosen mobile phase.

Objective: To determine the stability of this compound in a specific HPLC mobile phase over a 24-hour period.

Materials:

  • This compound reference standard

  • HPLC grade solvents for mobile phase preparation (e.g., acetonitrile, methanol, water)

  • Buffers for pH adjustment (e.g., phosphate, acetate)

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase of interest and adjust to the desired pH using the appropriate buffer and a calibrated pH meter. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a working solution at a known concentration in the mobile phase to be tested.

  • Initial Analysis (T=0): Immediately after preparation, inject the working solution into the HPLC system and record the chromatogram. Note the peak area and retention time of the this compound peak.

  • Time-Point Analysis: Store the working solution in a capped vial in the HPLC autosampler or on a lab bench at a controlled temperature. Inject the solution at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Analysis: For each time point, record the peak area of this compound. Calculate the percentage of the initial peak area remaining at each time point. The appearance of any new peaks should also be noted as they may be degradation products.

  • Stability Assessment: A decrease in the peak area of more than a predefined threshold (e.g., 5%) or the significant formation of degradation products indicates instability of this compound in the tested mobile phase.

Logical Workflow for pH Impact on Stability

The following diagram illustrates the logical relationship between the mobile phase pH and the potential for this compound degradation during an analytical experiment.

cluster_0 Mobile Phase pH Selection cluster_1 Potential Impact on this compound pH_Choice Select Mobile Phase pH Acidic Acidic pH (e.g., pH 2-4) pH_Choice->Acidic Low pH Neutral Neutral pH (e.g., pH 6-8) pH_Choice->Neutral Neutral pH Basic Basic pH (e.g., pH > 9) pH_Choice->Basic High pH Stable Stable Analyte (Reliable Quantification) Acidic->Stable Generally stable for short-term analysis Degradation Analyte Degradation (Inaccurate Results) Acidic->Degradation Risk of hydrolysis at very low pH Neutral->Stable Generally stable Basic->Degradation Increased risk of hydrolysis

Caption: Logical workflow of mobile phase pH selection and its impact on this compound stability.

References

Dealing with co-eluting interferences with Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting interferences during the analysis of Carbamazepine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences observed with this compound analysis?

A1: The most common sources of interference are the metabolites of carbamazepine itself. Due to their structural similarity, they can co-elute with Carbamazepine and its deuterated internal standard, this compound. Key metabolites to consider include:

  • Carbamazepine-10,11-epoxide (the primary active metabolite)

  • Various hydroxycarbamazepine isomers (e.g., 2-hydroxycarbamazepine, 3-hydroxycarbamazepine)

  • 10,11-dihydro-10-hydroxycarbamazepine

  • 10,11-dihydro-10,11-dihydroxycarbamazepine

Of particular note, 10,11-dihydro-10-hydroxycarbamazepine can undergo in-source fragmentation in the mass spectrometer, losing a water molecule and generating an ion with the same mass-to-charge ratio (m/z) as carbamazepine, creating a direct interference if not chromatographically separated.

Q2: How can I confirm if I have a co-eluting interference?

A2: Several steps can be taken to confirm a co-eluting interference:

  • Examine Peak Shape: Look for tailing, fronting, or shouldered peaks for both carbamazepine and this compound.

  • Vary Mass Spectrometric Parameters: A co-eluting compound may exhibit different fragmentation patterns at varying collision energies.

  • Modify Chromatographic Conditions: Altering the mobile phase gradient, solvent composition, or column chemistry can often resolve co-eluting peaks.

  • Analyze Metabolite Standards: If available, inject standards of suspected interfering metabolites to confirm their retention times.

Q3: What is isotopic crosstalk and how can it affect my results with this compound?

A3: Isotopic crosstalk occurs when the isotopic distribution of the unlabeled analyte (Carbamazepine) contributes to the signal of the deuterated internal standard (this compound). This can happen if the mass spectrometer's resolution is insufficient to distinguish between the naturally occurring isotopes of carbamazepine and the deuterated internal standard. This can lead to an inaccurate calculation of the analyte-to-internal standard ratio. Using an internal standard with a higher degree of deuteration (e.g., Carbamazepine-d10) can help mitigate this issue.

Q4: Can the biological matrix interfere with my analysis?

A4: Yes, matrix effects can significantly impact the accuracy and precision of your analysis. Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of carbamazepine and/or this compound, leading to inaccurate quantification. It is crucial that the analyte and internal standard co-elute for the internal standard to effectively compensate for matrix effects. A post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in your chromatogram.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Analyte-to-Internal Standard Ratios

This issue often points towards a co-eluting interference. The following troubleshooting workflow can help identify and resolve the problem.

G cluster_0 Troubleshooting Co-eluting Interference start Start: Poor Peak Shape / Inconsistent Ratios check_chromatography Review Chromatograms for Peak Asymmetry start->check_chromatography modify_lc Modify LC Method: - Adjust Gradient - Change Mobile Phase Composition - Test Different Column Chemistry check_chromatography->modify_lc resolution_achieved Are Peaks Resolved? modify_lc->resolution_achieved investigate_ms Investigate MS Parameters: - Optimize Collision Energy - Check for In-Source Fragmentation resolution_achieved->investigate_ms No end_resolved Issue Resolved resolution_achieved->end_resolved Yes in_source_issue Is In-Source Fragmentation Occurring? investigate_ms->in_source_issue adjust_source Adjust Source Conditions: - Lower Temperature - Modify Cone Voltage in_source_issue->adjust_source Yes consider_ms3 Consider MS³ Analysis for Higher Specificity in_source_issue->consider_ms3 No adjust_source->end_resolved end_unresolved Further Method Development Needed consider_ms3->end_unresolved

Caption: Troubleshooting workflow for co-eluting interferences.

Issue 2: Suspected Matrix Effects

If you observe high variability in your quality control samples or discrepancies between different sample batches, matrix effects could be the culprit.

G cluster_1 Investigating Matrix Effects start Start: Suspected Matrix Effects post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion identify_suppression Identify Regions of Ion Suppression/Enhancement post_column_infusion->identify_suppression elution_in_suppression Does Analyte Elute in Suppression Zone? identify_suppression->elution_in_suppression modify_lc Modify LC Method to Shift Retention Time elution_in_suppression->modify_lc Yes improve_sample_prep Improve Sample Preparation: - Use Solid-Phase Extraction (SPE) - Optimize Protein Precipitation elution_in_suppression->improve_sample_prep No/Partially revalidate Re-validate Method modify_lc->revalidate improve_sample_prep->revalidate end_resolved Issue Resolved revalidate->end_resolved

Caption: Workflow for investigating and mitigating matrix effects.

Quantitative Data

Table 1: Mass Spectrometric Parameters for Carbamazepine and Potential Interferences

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Carbamazepine237.1194.1Primary transition for quantification.
This compound239.1196.1Deuterated internal standard.
Carbamazepine-d10247.2204.1Alternative deuterated internal standard.
Carbamazepine-10,11-epoxide253.1224.1, 180.1Primary active metabolite.
2- & 3-Hydroxycarbamazepine253.1210.1Isomers requiring chromatographic separation.
10,11-dihydro-10-hydroxycarbamazepine255.1237.1, 194.1Can undergo in-source water loss to form m/z 237.1.
10,11-dihydro-10,11-dihydroxycarbamazepine271.1253.1A major metabolite.

Table 2: Example Liquid Chromatography Conditions for Separation of Carbamazepine and its Metabolites

ParameterCondition 1Condition 2
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B over 5 minutes10-90% B over 8 minutes
Flow Rate 0.4 mL/min0.3 mL/min
Column Temperature 40°C35°C

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
  • Prepare a solution of Carbamazepine and this compound in the mobile phase at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system with the analytical column.

  • Using a T-connector, infuse the prepared standard solution into the mobile phase flow path between the analytical column and the mass spectrometer ion source using a syringe pump at a low, constant flow rate (e.g., 10 µL/min).

  • Begin acquiring data in MRM mode for both the analyte and internal standard. A stable baseline signal should be observed.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the baseline signal for any dips (ion suppression) or rises (ion enhancement) as the matrix components elute from the column.

  • Compare the retention time of your analyte with the regions of ion suppression or enhancement to determine if your analysis is being affected by matrix effects.

Improving signal-to-noise ratio for Carbamazepine-d2 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Carbamazepine-d2 in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Suggested Solution
Low Signal-to-Noise (S/N) Ratio for this compound Matrix Effects: Co-eluting endogenous components from complex matrices like plasma can suppress the ionization of this compound.[1]Optimize Sample Preparation: Employ more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method.[2][3][4] • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix interferences.[5] • Utilize Advanced Mass Spectrometry Techniques: Consider using LC-MS³ which can offer higher selectivity and sensitivity compared to conventional LC-MS/MS (MRM), thereby improving the signal-to-noise ratio.[2]
Inefficient Ionization: Suboptimal ion source parameters can lead to poor signal intensity.[1][6]Optimize Ion Source Parameters: Systematically adjust parameters such as nebulizer gas flow, drying gas temperature, and spray voltage to maximize the ionization of this compound.[6]
Contamination: Contaminants in the LC-MS system can elevate background noise.[1]System Cleaning: Regularly clean the ion source.[1] • Use High-Purity Reagents: Ensure the use of LC-MS grade solvents and additives to minimize background noise.[6]
Poor Peak Shape (Tailing, Splitting) Column Contamination or Degradation: Buildup of matrix components on the analytical column can degrade performance.[1][7]Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.[7] • Column Washing: Develop a robust column washing procedure to be used after each analytical batch.[7]
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Carbamazepine.Adjust Mobile Phase: Optimize the mobile phase composition, including the organic modifier and any additives like formic acid, to improve peak shape.[5][8]
High Background Noise Solvent and Additive Contamination: Impurities in the mobile phase can contribute to high background noise.[1][6]Use Fresh, High-Purity Solvents: Always prepare fresh mobile phase with LC-MS grade reagents.[6]
System Contamination: Carryover from previous injections or general system contamination.[1]Thorough System Cleaning: Implement a regular maintenance schedule for cleaning the LC and MS components.[1] • Blank Injections: Run blank injections to identify the source of contamination.
Inconsistent Results Variability in Sample Preparation: Inconsistent extraction recovery can lead to variable results.Standardize Protocols: Ensure that the sample preparation protocol is followed precisely for all samples. • Use of Automated Systems: Consider automated sample preparation systems for improved reproducibility.
Instrument Instability: Fluctuations in LC pressure or MS sensitivity.System Suitability Tests: Perform system suitability tests before each batch to ensure the instrument is performing within specifications.[1]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the analysis of this compound.

Q1: What is the most effective sample preparation technique for improving the signal-to-noise ratio of this compound in plasma?

A1: While protein precipitation is a simple and fast method, more advanced techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing matrix interferences, which is a primary cause of low signal-to-noise.[2][3][4] The choice of method may depend on the required sensitivity and the complexity of the matrix. For highly sensitive assays, SPE is often preferred.

Q2: How can I minimize matrix effects when analyzing this compound?

A2: Minimizing matrix effects is crucial for accurate and precise quantification. Key strategies include:

  • Effective Sample Cleanup: As mentioned, using SPE or LLE to remove interfering substances.[9]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or trying different column chemistries.[5]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte signal.

  • Use of a Stable Isotope-Labeled Internal Standard: Using this compound itself helps to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.

Q3: What are the recommended mass transitions for Carbamazepine and this compound in an LC-MS/MS analysis?

A3: The specific mass transitions can vary slightly depending on the instrument and source conditions. However, commonly used transitions in positive ion mode are:

  • Carbamazepine: m/z 237 -> 194[3][5]

  • Carbamazepine-d10: m/z 247 -> 204[5]

For this compound, the precursor ion would be m/z 239. The product ion would likely be similar to the unlabeled compound, but this should be confirmed by infusion and optimization on your specific mass spectrometer. A study using Carbamazepine-D2N15 reported a transition of m/z 240.1 → 196.2.[2]

Q4: Can switching to an LC-MS³ method improve my results?

A4: Yes, an LC-MS³ method can significantly improve selectivity and signal-to-noise.[2] In an MS³ experiment, a product ion from the initial MS/MS fragmentation is isolated and fragmented again. This additional fragmentation step can eliminate isobaric interferences that may be present in the initial MS/MS scan, leading to a cleaner signal and improved quantification. One study found that an LC-MS³ method for carbamazepine resulted in a higher signal-to-noise ratio compared to a conventional LC-MRM (MS/MS) method.[2]

Q5: What are some general tips for troubleshooting a complete loss of signal for this compound?

A5: A complete loss of signal can be alarming. A systematic approach to troubleshooting is recommended:

  • Check the Mass Spectrometer: Ensure the MS is functioning correctly by infusing a standard solution directly into the source.[10]

  • Verify LC Performance: Check for leaks, ensure pumps are primed, and that there is mobile phase flow.[10]

  • Inspect the Sample: Prepare a fresh standard of this compound and inject it to rule out issues with your sample preparation or the integrity of your stock solutions.

  • Examine the Method Parameters: Double-check that the correct LC-MS method, including the correct mass transitions and source parameters, is being used.

Experimental Protocols

Below are detailed methodologies for common experiments related to the analysis of this compound.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for preparing plasma samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Injection: Inject a portion of the supernatant (or reconstituted sample) into the LC-MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of Carbamazepine and this compound.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., 150 mm x 2.1 mm, 5 µm) is commonly used.[5]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient: A suitable gradient should be developed to ensure the separation of Carbamazepine from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5]

    • Mass Transitions:

      • Carbamazepine: m/z 237 -> 194[3][5]

      • This compound: Optimize by infusing a standard solution. The precursor will be m/z 239.

    • Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas temperature and flow for maximum signal intensity.[6]

Visualizations

The following diagrams illustrate key workflows and concepts discussed in this technical support center.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc Inject ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Figure 1: A typical experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic start Low S/N Ratio for This compound cause1 Matrix Effects? start->cause1 cause2 Inefficient Ionization? cause1->cause2 No solution1a Optimize Sample Prep (SPE/LLE) cause1->solution1a Yes solution1b Improve LC Separation cause1->solution1b Yes cause3 High Background Noise? cause2->cause3 No solution2 Optimize Source Parameters cause2->solution2 Yes solution3a Use High-Purity Solvents cause3->solution3a Yes solution3b Clean LC-MS System cause3->solution3b Yes

Figure 2: A logical troubleshooting workflow for addressing low signal-to-noise ratio.

References

Technical Support Center: Minimizing Carbamazepine-d2 Carryover

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Carbamazepine-d2 in autosamplers during LC-MS/MS analysis.

Troubleshooting Guide

Carryover of this compound can lead to inaccurate quantification and compromise data integrity. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Step 1: Classify the Carryover

The first step is to determine the nature of the carryover by injecting a series of blank samples after a high-concentration sample.

  • Classic Carryover: The peak corresponding to this compound decreases with each subsequent blank injection. This typically indicates that a component in the flow path is retaining the analyte and slowly releasing it.

  • Constant Carryover: A consistent peak for this compound appears in all blank injections, regardless of the number of preceding blanks. This suggests a contaminated source, such as the blank solvent or a system component that is continuously leaching the analyte.

Step 2: Isolate the Source of Carryover

Once the type of carryover is identified, the next step is to pinpoint the source. The following diagram illustrates a logical workflow for this process.

A Start: Observe Carryover B Inject High-Concentration Std followed by multiple blanks A->B C Assess Carryover Pattern B->C D Classic Carryover (Decreasing Peak Area) C->D Decreasing E Constant Carryover (Consistent Peak Area) C->E Constant H Troubleshoot Autosampler D->H F Check Blank Solvent & Vials for Contamination E->F G Issue Resolved? F->G K End: Carryover Minimized G->K Yes L Check System Components (e.g., Mobile Phase) G->L No I Optimize Needle Wash H->I J Inspect/Replace Hardware (Needle, Rotor Seal, Tubing) I->J J->K L->K

Caption: Troubleshooting workflow for identifying the source of carryover.

Step 3: Implement Corrective Actions

Based on the isolated source, implement the following corrective actions:

For Autosampler-Related Carryover:

  • Optimize the Needle Wash: The composition of the wash solvent is critical. A strong wash solvent that can effectively solubilize this compound should be used. Refer to the FAQ section for recommended wash solutions.

  • Increase Wash Volume and Duration: Ensure the volume of the wash solvent is sufficient to thoroughly clean the needle and sample loop. Increasing the duration of the wash cycle can also be beneficial.

  • Inspect and Clean/Replace Hardware:

    • Injector Needle: Scratches or deposits on the needle surface can be a source of carryover.

    • Rotor Seal: Wear and tear on the rotor seal can create areas where the analyte can be trapped.

    • Sample Loop and Tubing: Ensure all tubing and connections are clean and free of any potential dead volumes.

For Contamination-Related Carryover:

  • Use Fresh Solvents: Prepare fresh blank and mobile phase solutions.

  • Check Vials and Caps: Ensure that the vials and caps are not a source of contamination. Using high-quality, silanized glass vials can help reduce analyte adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound carryover in an autosampler?

A1: The most common causes include:

  • Insufficient Needle Wash: The wash solution is not strong enough to remove all traces of this compound from the needle surface.

  • Adsorption: Carbamazepine, being a relatively hydrophobic and basic compound, can adsorb to surfaces within the autosampler, such as the needle, rotor seal, and tubing.

  • Contaminated Syringe or Sample Loop: Residual sample from a previous injection remains in the syringe or sample loop.

  • Poorly Chosen Wash Solvent: The wash solvent has low solubility for this compound.

Q2: What are the recommended wash solutions for minimizing this compound carryover?

A2: The ideal wash solution should have a high percentage of organic solvent to effectively solubilize this compound. Here are some recommended starting points, which should be tested empirically:

Wash Solution CompositionRationale
80:20 Acetonitrile:Water (v/v) with 0.1% Formic AcidA strong organic solvent mixture effective for many reversed-phase applications. The acid can help to protonate this compound, potentially reducing its interaction with certain surfaces.
80:20 Methanol:Water (v/v) with 0.1% Formic AcidMethanol is another strong solvent that can be effective. The choice between acetonitrile and methanol may depend on the specific chemistry of the autosampler components and the nature of the carryover.
40:40:20 Acetonitrile:Methanol:Water (v/v/v)A combination of strong organic solvents can sometimes be more effective than a single solvent.
30:30:30:10 Acetonitrile:Methanol:Isopropanol:Water (v/v/v/v)The addition of isopropanol, a stronger organic solvent, can further enhance the cleaning efficiency for highly adsorbed compounds.
50% Formic Acid (Wash A) followed by Methanol (Wash B)A dual-wash step with a strong acid followed by a strong organic solvent can be very effective in removing stubborn residues.

Q3: How can I experimentally determine the best wash solution for my system?

A3: A systematic experiment should be performed to evaluate the effectiveness of different wash solutions. The following protocol can be adapted for your specific instrument and method.

Experimental Protocol: Evaluating Autosampler Wash Solutions

Objective: To determine the most effective wash solution for minimizing this compound carryover.

Materials:

  • High-concentration this compound standard solution

  • Blank matrix (e.g., mobile phase or a representative blank sample matrix)

  • Several potential wash solutions (see table above)

Procedure:

  • Establish a Baseline:

    • Inject the high-concentration this compound standard.

    • Immediately follow with at least three injections of the blank matrix using your current wash method.

    • Quantify the carryover in each blank injection. This is your baseline carryover.

  • Test Wash Solution 1:

    • Replace the current wash solution with the first test solution.

    • Purge the wash system thoroughly with the new solution.

    • Repeat the injection sequence: one high-concentration standard followed by three blank injections.

    • Quantify the carryover in each blank.

  • Test Subsequent Wash Solutions:

    • Repeat step 2 for all other test wash solutions.

  • Data Analysis:

    • Calculate the percentage of carryover for each wash solution relative to the peak area of the high-concentration standard.

    • Summarize the results in a table for easy comparison.

The following diagram illustrates the experimental workflow for testing different wash solutions.

A Start: Select Candidate Wash Solutions B Establish Baseline Carryover with Current Wash A->B C For each new wash solution: B->C D Purge System with New Wash Solution C->D H Compare Carryover Across All Solutions C->H E Inject High-Conc. Standard D->E F Inject Multiple Blanks E->F G Quantify Carryover F->G G->C I Select Optimal Wash Solution H->I

Caption: Experimental workflow for evaluating the effectiveness of different wash solutions.

Q4: Can the injection sequence affect carryover?

A4: Yes. If possible, arrange your sample queue in order of ascending concentration. This can help to minimize the impact of carryover from a high-concentration sample to a subsequent low-concentration sample. It is also good practice to inject a blank after a particularly high-concentration sample to assess for carryover.

Q5: What if changing the wash solution doesn't completely eliminate carryover?

A5: If optimizing the wash solution is not sufficient, consider the following:

  • Hardware Inspection: As mentioned in the troubleshooting guide, inspect the needle, rotor seal, and tubing for any signs of wear or contamination.

  • Column Flushing: Ensure the column is being adequately flushed and re-equilibrated between injections.

  • Sample Dilution: If the sample concentration is very high, consider diluting it to reduce the amount of analyte introduced into the system.

  • Alternative Hardware: In some cases, specialized hardware such as needles with different coatings may be necessary to minimize adsorption.

Technical Support Center: Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated internal standards (D-IS) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard?

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons. Since they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows them to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to improved accuracy and precision in quantification.[1][2]

Q2: How many deuterium atoms are recommended for an internal standard?

Typically, a deuterated internal standard should have a mass difference of at least three or more mass units from the analyte.[3] This mass difference helps to prevent spectral overlap and interference from the natural isotopic abundance of the analyte. The ideal number of deuterium atoms depends on the analyte's molecular weight and elemental composition. The goal is to have a standard that is easily distinguishable by the mass spectrometer without significantly altering its physicochemical properties.[1]

Q3: Where should the deuterium labels be placed on the molecule?

Deuterium atoms should be placed in chemically stable positions within the molecule to prevent hydrogen-deuterium (H/D) exchange with the solvent or during sample processing.[3] It is crucial to avoid placing labels on heteroatoms such as oxygen (in hydroxyls or carboxylic acids) or nitrogen (in amines), as these are prone to exchange.[3][4] The most stable positions are typically on the carbon skeleton, in aromatic rings, or on aliphatic chains where they are not adjacent to heteroatoms or carbonyl groups.[5][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Split Peaks for the Deuterated Internal Standard

Q: My deuterated internal standard shows poor peak shape (e.g., fronting, tailing, or splitting). What could be the cause?

A: Poor peak shape for your D-IS can arise from several factors, often related to chromatography or the stability of the standard itself.

Troubleshooting Steps:

  • Co-elution with an Interfering Compound: An interference peak eluting at or very near the retention time of your D-IS can distort its peak shape.

    • Solution: Modify your chromatographic method to improve resolution. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different chromatography column.[1]

  • Degradation of the Internal Standard: The D-IS may be degrading in the sample matrix or during the sample preparation process.

    • Solution: Assess the stability of your D-IS in the sample matrix and under your experimental conditions. It may be necessary to prepare fresh standards and samples.[1]

  • Ion Source Contamination: A contaminated ion source can lead to poor peak shapes for all analytes, including the internal standard.

    • Solution: Clean the mass spectrometer's ion source according to the manufacturer's recommendations.[1]

Logical Workflow for Troubleshooting Poor Peak Shape

start Poor D-IS Peak Shape check_interference Check for Co-eluting Interferences start->check_interference modify_chromatography Modify LC Method (Gradient, Column, etc.) check_interference->modify_chromatography Interference Found check_stability Assess D-IS Stability check_interference->check_stability No Interference resolved Peak Shape Improved modify_chromatography->resolved prepare_fresh Prepare Fresh Standards/Samples check_stability->prepare_fresh Degradation Observed clean_source Clean Ion Source check_stability->clean_source Stable prepare_fresh->resolved clean_source->resolved low_purity Low Isotopic Purity of D-IS unlabeled_impurity Presence of Unlabeled Analyte in D-IS Solution low_purity->unlabeled_impurity signal_contribution Contribution to Analyte Signal unlabeled_impurity->signal_contribution inaccurate_quant Inaccurate Quantification (Positive Bias at Low Concentrations) signal_contribution->inaccurate_quant esi_droplet ESI Droplet with Analyte and Matrix Components competition Competition for Charge and Surface Area esi_droplet->competition ion_suppression Reduced Analyte Ionization (Ion Suppression) competition->ion_suppression ion_enhancement Increased Analyte Ionization (Ion Enhancement) competition->ion_enhancement signal_inaccuracy Inaccurate Signal Response ion_suppression->signal_inaccuracy ion_enhancement->signal_inaccuracy

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Carbamazepine Utilizing Carbamazepine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed examination of the bioanalytical method validation for carbamazepine, with a specific focus on the use of its deuterated stable isotope, carbamazepine-d2, as an internal standard. The information presented is supported by experimental data from published literature, offering a comprehensive resource for professionals in drug development and bioanalysis.

Superiority of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis by mass spectrometry, the choice of internal standard is critical for achieving accurate and precise results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The key advantages of using a SIL internal standard like this compound over other alternatives (e.g., structural analogs) include:

  • Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with carbamazepine. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more effective compensation for matrix effects and variability in sample processing.

  • Co-elution with the Analyte: Due to their similar properties, SIL internal standards typically co-elute with the analyte of interest. This is crucial for accurate correction of matrix-induced ionization suppression or enhancement, which can vary across the chromatographic peak.

  • Reduced Risk of Differential Response: Unlike structural analogs, which may have different ionization efficiencies, SIL internal standards exhibit a response in the mass spectrometer that is highly correlated with the analyte, leading to more reliable quantification.

Performance Data of Carbamazepine Bioanalysis with this compound

The following table summarizes the quantitative performance data from a validated LC-MS/MS method for the determination of carbamazepine in human plasma, utilizing this compound as the internal standard.

Validation ParameterPerformance MetricResult
Linearity Calibration Curve Range0.50 - 30.0 µg/mL
Correlation Coefficient (r)> 0.997
Accuracy Intra-day-1.74% to 2.92%
Inter-day< 8.23%
Precision Intra-day (%RSD)< 2.92%
Inter-day (%RSD)< 8.23%
Lower Limit of Quantification (LLOQ) 0.50 µg/mL
Recovery CarbamazepineReproducible within the concentration range
Carbamazepine-d2N1598.9% - 110.2%[1]
Stability Freeze-Thaw, Short-Term, Long-TermStable

Experimental Protocols

A detailed methodology for a validated LC-MS/MS bioanalytical method for carbamazepine using this compound is provided below.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting carbamazepine from plasma samples.

  • Reagents:

    • Methanol (HPLC grade)

    • Internal Standard (IS) working solution: this compound in 50:50 (v/v) methanol/water.

  • Procedure:

    • Pipette 5 µL of human plasma into a microcentrifuge tube.

    • Add 5 µL of the internal standard solution.

    • Add 1000 µL of methanol to precipitate the plasma proteins.[1]

    • Vortex the mixture for a specified time (e.g., 1 minute).

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.25 mL/min.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carbamazepine: m/z 237.0 → 194.0[3]

    • This compound: The specific transition for this compound will depend on the deuteration pattern. For example, for a d10 analog, the transition could be m/z 247.0 → 204.0.[3]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (5 µL) add_is Add this compound (IS) plasma->add_is add_methanol Add Methanol (1000 µL) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection hplc HPLC Separation injection->hplc ms Mass Spectrometry Detection (ESI+) hplc->ms data_acquisition Data Acquisition (MRM) ms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the bioanalytical method of carbamazepine.

Conclusion

The use of this compound as an internal standard in the bioanalytical method for carbamazepine provides a robust, accurate, and precise approach for quantification in biological matrices. The presented data and experimental protocols demonstrate a well-validated method that aligns with regulatory expectations for bioanalytical method validation. Researchers and scientists can confidently employ this methodology for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring reliable measurement of carbamazepine concentrations.

References

The Gold Standard: Evaluating Linearity, Accuracy, and Precision with Carbamazepine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbamazepine and related compounds, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Carbamazepine-d2, and its isotopic variants, against other common internal standards. The supporting experimental data underscores the superior performance of stable isotope-labeled standards in achieving robust and reliable results.

Performance Metrics: A Comparative Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization, thereby compensating for variability and matrix effects. The following table summarizes the performance characteristics of analytical methods employing deuterated carbamazepine internal standards compared to other commonly used internal standards.

Internal StandardAnalyte(s)MethodLinearity (Range)Correlation Coefficient (r²)Accuracy (% Recovery / % Bias)Precision (% RSD / CV)
Carbamazepine-D2N15 CarbamazepineLC-MS³0.50–30 µg/mL0.9973-1.74% to 2.92%< 8.23% (intra- and inter-day)[1][2]
d10-Carbamazepine Carbamazepine, Carbamazepine 10,11-epoxideLC-MS/MS5–2000 ng/mL> 0.9987% (extraction recovery)2.6–9.5% (intra-day), 4.0–9.6% (inter-day)[3][4]
Propylparaben CarbamazepineHPLC-UV0.5–40 µg/mL0.999997.53–103.58% (intra-day), 98.37–100.45% (inter-day)1.06–3.7% (intra-day), 0.53–2.75% (inter-day)[5]
Dihydrocarbamazepine Carbamazepine and its metabolitesLC-ES-MS/MSNot SpecifiedNot Specified83.6–103.5%2.4–5.9%[6]
N-acetyltryptophan ethyl ester CarbamazepineHPLC-UVNot SpecifiedNot Specified97%< 2% (within- and between-batch)[7]

As evidenced by the data, methods employing deuterated internal standards like Carbamazepine-D2N15 and d10-Carbamazepine consistently demonstrate excellent linearity over a wide dynamic range, high accuracy with recoveries close to 100% or low bias, and outstanding precision with low relative standard deviations. While other internal standards can provide acceptable results, deuterated standards are less susceptible to variations in extraction efficiency and matrix effects, leading to more reliable and reproducible data.

Experimental Workflow and Protocols

A typical bioanalytical workflow for the quantification of carbamazepine using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Bioanalytical Workflow Bioanalytical Workflow for Carbamazepine Quantification Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_Separation LC Separation (e.g., C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: A generalized workflow for the bioanalytical quantification of carbamazepine using a deuterated internal standard.

Detailed Experimental Protocols

Below are representative experimental protocols derived from validated methods for the analysis of carbamazepine using a deuterated internal standard.

1. Sample Preparation: Protein Precipitation [2]

  • To 5 µL of plasma, add 5 µL of internal standard solution (Carbamazepine-D2N15 in methanol).

  • Add 1000 µL of methanol to precipitate proteins.

  • Vortex the mixture.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions [2]

  • LC System: Shimadzu UFLC XR system.

  • Column: ACQUITY UPLC HSS T3 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Elution: Gradient elution.

  • Run Time: 7 minutes.

3. Mass Spectrometry (MS) Conditions [2]

  • Mass Spectrometer: SCIEX QTRAP® 5500.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Transitions:

    • Carbamazepine: m/z 237.0 → 220.1 → 192.2 (for MS³)

    • Carbamazepine-D2N15: m/z 240.1 → 196.2 → 181.2 (for MS³)

Conclusion

The presented data and protocols highlight the robustness of analytical methods employing this compound and other deuterated analogs as internal standards. These standards provide superior accuracy, precision, and linearity, which are critical for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring high-quality quantitative data. While alternative internal standards can be used, the adoption of a stable isotope-labeled internal standard is strongly recommended to ensure the reliability and defensibility of analytical results.

References

Determining the Limit of Quantification for Carbamazepine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable limit of quantification (LOQ) is a critical step in bioanalytical method development. This guide provides a comparative overview of analytical methodologies for determining the LOQ of Carbamazepine-d2, a commonly used deuterated internal standard in the analysis of the anti-epileptic drug Carbamazepine. The inclusion of supporting experimental data and detailed protocols aims to facilitate informed decisions in the laboratory.

Performance Comparison of Analytical Methods

The quantification of Carbamazepine and its deuterated internal standards is predominantly achieved using liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity compared to older techniques like HPLC-UV. While direct comparisons focusing solely on the LOQ of this compound are scarce in published literature, data from studies quantifying Carbamazepine with various deuterated internal standards provide valuable insights into the performance of these methods.

The following table summarizes the performance of different LC-MS/MS methods for the quantification of Carbamazepine, utilizing deuterated internal standards. The Lower Limit of Quantification (LLOQ) for the primary analyte is a strong indicator of the sensitivity achievable for its co-eluting deuterated internal standard.

Analytical MethodInternal StandardMatrixLLOQ of CarbamazepineLinearity RangeAccuracy/PrecisionReference
LC-MS/MSd10-CarbamazepineRat Plasma5 ng/mL5–2000 ng/mLIntra-day CV: 2.6–9.5%, Inter-day CV: 4.0–9.6%[1]
LC-MS³Carbamazepine-D2N15Human Plasma0.50 µg/mL0.50–30 µg/mLIntra- and Inter-day accuracy: <8.23%, Precision: <2.92%[2][3]
LC-MS/MSDeuterated analyte congenersHuman Serum0.1 µg/mL0.1 to 22.0 µg/mLNot explicitly stated[4]

Note: The Limit of Quantification (LOQ) is defined as the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[5] For bioanalytical methods, regulatory guidelines, such as those from the FDA, provide specific acceptance criteria for accuracy and precision at the LLOQ.[6][7][8]

Experimental Protocols

A robust determination of the LOQ for this compound requires a meticulous experimental approach. The following protocol is a synthesis of best practices derived from regulatory guidelines and published research.

Protocol: Determination of LOQ for this compound in Human Plasma by LC-MS/MS

1. Materials and Reagents:

  • This compound certified reference standard

  • Human plasma (drug-free, sourced from at least six different individuals)

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Reagent-grade water

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution to create working standards at various concentrations near the expected LOQ.

3. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of blank human plasma, add a fixed volume of the this compound working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Transitions: Monitor a specific precursor-to-product ion transition for this compound. For example, for Carbamazepine-D2N15, a transition of m/z 240.1 → 196.2 has been reported.[2]

5. LOQ Determination Workflow:

LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion prep_standards Prepare this compound Spiking Solutions at Low Concentrations prep_samples Spike Blank Plasma Samples prep_standards->prep_samples extract Sample Extraction (e.g., Protein Precipitation) prep_samples->extract inject LC-MS/MS Analysis extract->inject acquire Acquire Data for at Least 5 Replicates inject->acquire calc_sn Calculate Signal-to-Noise Ratio (S/N) acquire->calc_sn assess_pa Assess Precision (%CV) and Accuracy (%Bias) acquire->assess_pa compare Compare Against Acceptance Criteria (e.g., FDA Guidelines) calc_sn->compare S/N > 5-10 assess_pa->compare Precision ≤ 20% Accuracy within ±20% establish_loq Establish the Lowest Concentration Meeting Criteria as LOQ compare->establish_loq

Workflow for LOQ Determination of this compound.

6. Acceptance Criteria for LOQ:

  • The analyte response at the LOQ should be at least 5 to 10 times the response of a blank sample.

  • The precision, expressed as the coefficient of variation (%CV), should not exceed 20%.

  • The accuracy, expressed as the percentage of the nominal concentration, should be within ±20%.[6]

Conclusion

The determination of a robust and reliable limit of quantification for deuterated internal standards like this compound is fundamental for the validation of bioanalytical methods. LC-MS/MS stands out as the technique of choice due to its high sensitivity and specificity. By following a structured experimental protocol and adhering to regulatory guidelines, researchers can confidently establish the LOQ, ensuring the generation of high-quality data in pharmacokinetic, toxicokinetic, and other drug development studies. The use of a well-characterized deuterated internal standard is a critical component in achieving accurate and reproducible results in regulated bioanalysis.[9]

References

Stability Showdown: Carbamazepine-d2 versus Alternatives as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quantitative bioanalysis of carbamazepine, a widely used anti-epileptic drug, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, and most importantly, exhibit comparable stability in the processed biological matrix. This guide provides a comparative overview of the stability of the deuterated internal standard, Carbamazepine-d2, against its common non-deuterated alternatives, Oxcarbazepine and 10,11-Dihydrocarbamazepine, in processed biological samples.

Executive Summary

Deuterated internal standards, such as this compound, are often preferred in mass spectrometry-based bioanalysis due to their close physicochemical properties to the analyte, ensuring similar extraction recovery and ionization response. The stability of this compound in processed human plasma has been demonstrated to be excellent under various storage conditions, including long-term storage at -70°C, short-term storage at room temperature, multiple freeze-thaw cycles, and post-preparative storage in an autosampler.

While Oxcarbazepine and 10,11-Dihydrocarbamazepine are frequently used as alternative internal standards, comprehensive, direct comparative stability data against this compound is limited in published literature. However, their structural similarity to carbamazepine suggests they are viable options, provided their stability is thoroughly validated under the specific conditions of the bioanalytical method.

This guide summarizes the available quantitative stability data, provides detailed experimental protocols for stability assessment, and offers visual workflows to aid researchers in selecting the most appropriate internal standard for their carbamazepine bioanalysis.

Stability Data Comparison

The following tables summarize the stability of this compound and provide available information on its alternatives. The stability of this compound is presented as the percentage deviation from the nominal concentration after storage under various conditions.

Table 1: Stability of this compound (as Carbamazepine-D2N15) in Processed Human Plasma [1][2]

Stability ConditionStorage Duration/CyclesLow QC (1.0 µg/mL) Mean ± SD (%)Medium QC (5.0 µg/mL) Mean ± SD (%)High QC (15.0 µg/mL) Mean ± SD (%)
Long-Term14 days at -70°C99.9 ± 3.7796.4 ± 1.5194.4 ± 2.52
Short-Term1 hour at 25°C105.0 ± 2.65101.5 ± 7.2398.4 ± 3.67
Freeze-Thaw3 cycles98.0 ± 5.75100.4 ± 5.2594.9 ± 3.01
Post-Preparative6 hours at 4°C101.5 ± 7.2191.6 ± 3.5289.3 ± 0.67

Data presented as mean recovery percentage and standard deviation (n=3). The concentration of carbamazepine was maintained within ±7.23% of the nominal concentration under all test conditions, indicating that carbamazepine is essentially stable.[1]

Alternative Internal Standards: Oxcarbazepine and 10,11-Dihydrocarbamazepine

It is imperative for researchers to perform their own validation of internal standard stability according to regulatory guidelines, irrespective of the chosen compound.

Experimental Protocols

The following is a representative experimental protocol for assessing the stability of an internal standard in a biological matrix, based on the validation of the method using Carbamazepine-D2N15.[1][2]

1. Preparation of Quality Control (QC) Samples:

  • Spike blank human plasma with known concentrations of carbamazepine and a fixed concentration of Carbamazepine-D2N15 to prepare low, medium, and high QC samples.

2. Sample Processing:

  • Thaw frozen plasma samples at room temperature.

  • To 5 µL of plasma, add 5 µL of the internal standard working solution and 1000 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Inject 2 µL of the supernatant into the LC-MS system.

3. Stability Assessments:

  • Long-Term Stability:

    • Analyze a set of QC samples to establish baseline concentrations.

    • Store additional sets of QC samples at -70°C.

    • Analyze the stored QC samples after a specified period (e.g., 14 days) and compare the results to the baseline concentrations.

  • Short-Term (Bench-Top) Stability:

    • Thaw QC samples and keep them at room temperature (e.g., 25°C) for a specified duration (e.g., 1 hour).

    • Analyze the samples and compare the results to the baseline concentrations.

  • Freeze-Thaw Stability:

    • Subject QC samples to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -70°C for at least 12 hours and then thaw them unassisted at room temperature.

    • Analyze the samples after the final cycle and compare the results to the baseline concentrations.

  • Post-Preparative (Autosampler) Stability:

    • Process a set of QC samples and place them in the autosampler at a specified temperature (e.g., 4°C).

    • Analyze the samples after a specified duration (e.g., 6 hours) and compare the results to the concentrations of freshly prepared and analyzed samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflows for stability testing.

G cluster_0 Sample Preparation prep_start Start: Blank Plasma spike_analyte Spike with Carbamazepine (Low, Medium, High QC) prep_start->spike_analyte spike_is Spike with Internal Standard (this compound) spike_analyte->spike_is protein_precip Protein Precipitation (Methanol) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis

Caption: General workflow for sample preparation in bioanalysis.

G cluster_1 Stability Testing Workflow cluster_lt Long-Term Stability cluster_st Short-Term Stability cluster_ft Freeze-Thaw Stability cluster_pp Post-Preparative Stability start Prepare QC Samples (Low, Med, High) baseline Analyze Baseline Samples (T=0) start->baseline lt_storage Store at -70°C (e.g., 14 days) start->lt_storage st_storage Store at 25°C (e.g., 1 hour) start->st_storage ft_cycles 3 Freeze-Thaw Cycles start->ft_cycles pp_storage Store in Autosampler at 4°C (e.g., 6 hours) start->pp_storage compare Compare Results to Baseline (Acceptance: ±15%) baseline->compare lt_analysis Analyze Stored Samples lt_storage->lt_analysis lt_analysis->compare st_analysis Analyze Stored Samples st_storage->st_analysis st_analysis->compare ft_analysis Analyze Stored Samples ft_cycles->ft_analysis ft_analysis->compare pp_analysis Analyze Stored Samples pp_storage->pp_analysis pp_analysis->compare

Caption: Experimental workflow for stability assessment.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. The available data strongly supports the use of this compound as a stable and reliable internal standard for the quantification of carbamazepine in processed biological samples. Its stability has been demonstrated across a range of conditions typically encountered in a bioanalytical laboratory.

While alternative internal standards like Oxcarbazepine and 10,11-Dihydrocarbamazepine are widely used and can be effective, researchers must be diligent in validating their stability within the specific parameters of their own methods. The absence of direct comparative stability studies underscores the importance of this method-specific validation. By following rigorous stability testing protocols, researchers can ensure the integrity of their bioanalytical data and contribute to the successful development of new therapeutics.

References

A Comparative Guide to Bioanalytical Methods Utilizing Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methods employing Carbamazepine-d2 as an internal standard for the quantification of Carbamazepine in biological matrices. The information is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical protocols for this widely used anti-epileptic drug.

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, Carbamazepine-10,11-epoxide.[1][2][3][4] This epoxide is then further metabolized by epoxide hydrolase to the inactive 10,11-trans-dihydrodiol metabolite.[5] Minor metabolic routes include ring hydroxylation.[1][2] Due to its role as an inducer of its own metabolism, monitoring Carbamazepine levels is crucial for effective therapeutic management.[4]

CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (active metabolite) CBZ->CBZE Metabolism CBZD Carbamazepine-10,11-trans-dihydrodiol (inactive metabolite) CBZE->CBZD Metabolism CYP3A4 CYP3A4 CYP3A4->CBZ EPHX1 Epoxide Hydrolase EPHX1->CBZE

Simplified metabolic pathway of Carbamazepine.

Comparison of Analytical Methods

The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Carbamazepine using a deuterated internal standard. While not a direct inter-laboratory comparison, this table juxtaposes the capabilities of different published methodologies.

Parameter Method A Method B Method C
Internal Standard Carbamazepine-d10This compound, N15Not Specified
Linearity Range 5 - 2000 ng/mL[6]0.5 - 30 µg/mL[7]0.2 - 25 µg/mL[8][9]
Lower Limit of Quantification (LLOQ) 5 ng/mL[6]0.5 µg/mL[10]0.2 µg/mL[8][9]
Intra-day Precision (%CV) 2.6 - 9.5%[6]< 2.92%[7]< 7.96%[8][9]
Inter-day Precision (%CV) 4.0 - 9.6%[6]Not Reported< 7.96%[8][9]
Accuracy Not Reported< 8.23%[7]92.09% - 108.5%[8][9]
Extraction Recovery > 87%[6]98.9% - 110.2%[7]87.39% - 104.04%[8][9]

Experimental Protocols

The methodologies summarized above generally follow a common workflow, as depicted in the diagram below. Key variations in the protocols are detailed in this section.

Sample Preparation
  • Protein Precipitation: A common and rapid sample preparation technique involves the precipitation of proteins from the plasma or serum sample using organic solvents like acetonitrile.[11]

  • Liquid-Liquid Extraction (LLE): This method involves the extraction of Carbamazepine and its internal standard from the aqueous biological matrix into an immiscible organic solvent.[6]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract by utilizing a solid sorbent to retain the analyte and internal standard, which are then eluted with an appropriate solvent. This technique is effective for removing matrix interferences.[8][9]

Chromatographic Separation
  • Method A: Utilized a C8 column (150 mm x 2.1 mm, 5 µm) with a mobile phase of water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v) at a flow rate of 0.4 mL/min.[6]

  • Method B: Employed an ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.25 mL/min.[7]

  • Method C: Used a C18 Bakerbond-BDC analytical column (250 mm x 4.6 mm i.d., 5 µm) with a mobile phase of acetonitrile–10 mM phosphate buffer, pH 7.0 (30:70, v/v) at a flow rate of 1.5 mL/min.[8][9]

Mass Spectrometric Detection

All methods utilized tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode. The detection was performed using selected reaction monitoring (SRM) of the specific precursor to product ion transitions for Carbamazepine and its deuterated internal standard.

  • Method A: Monitored the transitions m/z 237 → 194 for Carbamazepine and m/z 247 → 204 for Carbamazepine-d10.[6]

  • Method B (LC-MS3): For Carbamazepine, the transition was m/z 237.0 → 220.1 → 192.2, and for this compound, N15, it was m/z 240.1 → 196.2 → 181.2.[10]

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MSMS_Detection MS/MS Detection (SRM) LC_Separation->MSMS_Detection Quantification Quantification (Analyte/IS Ratio) MSMS_Detection->Quantification

General experimental workflow for Carbamazepine analysis.

References

A Comparative Guide to Deuterated Internal Standards for Carbamazepine Analysis: Carbamazepine-d2 vs. Carbamazepine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative overview of two commonly used deuterated internal standards for the quantification of carbamazepine: Carbamazepine-d2 (CBZ-d2) and Carbamazepine-d10 (CBZ-d10).

When using a stable isotope-labeled internal standard, a key consideration is the degree of deuteration. A sufficient number of deuterium atoms (typically three or more) is recommended to ensure a clear mass shift from the analyte and to minimize the risk of isotopic crosstalk, where the isotopic peaks of the analyte interfere with the signal of the internal standard.

Performance Data Overview

The following tables summarize the quantitative performance data from various studies that have utilized either a d2-labeled or d10-labeled carbamazepine internal standard.

Table 1: Performance Data for Carbamazepine Analysis using a d2-labeled Internal Standard (this compound,N15)

ParameterResult
Linearity Range0.50–30 µg/mL
Correlation Coefficient (r)0.9973
Intra-day Precision (%RSD)<8.23%
Inter-day Precision (%RSD)<8.23%
Accuracy (%RE)-1.74% to 2.92%
Recovery of Internal Standard98.9–110.2%

Data extracted from a study utilizing this compound,N15 as the internal standard.[1]

Table 2: Performance Data for Carbamazepine Analysis using Carbamazepine-d10 Internal Standard

ParameterResult
Linearity Range5–2000 ng/mL
Correlation Coefficient (r)Not explicitly stated, but linearity was observed
Intra-day Precision (%CV)2.6–9.5%
Inter-day Precision (%CV)4.0–9.6%
AccuracyNot explicitly stated in terms of %RE
Extraction Recovery of Analyte>87%

Data extracted from a study utilizing Carbamazepine-d10 as the internal standard.[2][3]

Experimental Protocols

Below are detailed methodologies from studies that employed either this compound,N15 or Carbamazepine-d10 as an internal standard for the quantification of carbamazepine.

Experimental Protocol Using this compound,N15

This protocol is based on an LC-MS³ method for the quantification of carbamazepine in human plasma.[1]

1. Sample Preparation:

  • To 5 µL of plasma, add 5 µL of the internal standard solution (this compound,N15 in methanol/water) and 1000 µL of methanol to precipitate proteins.

  • Vortex the mixture.

  • Centrifuge the sample.

  • Inject the supernatant into the LC-MS system.

2. Liquid Chromatography:

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.25 mL/min

  • Gradient Elution: The specific gradient profile was not detailed in the abstract.

  • Column Temperature: 40 °C

  • Autosampler Temperature: 4 °C

3. Mass Spectrometry (MS³):

  • Ionization Mode: Not explicitly stated, but likely Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • Carbamazepine: m/z 237.0 → 220.1

    • This compound,N15: m/z 240.1 → 196.2

  • MS³ Transitions:

    • Carbamazepine: m/z 237.0 → 220.1 → 192.2

    • This compound,N15: m/z 240.1 → 196.2 → 181.2

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 5 µL Plasma is Add 5 µL IS (CBZ-D2,N15) plasma->is methanol Add 1000 µL Methanol is->methanol vortex Vortex methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (ACQUITY UPLC HSS T3) supernatant->lc ms MS/MS Detection (ESI Positive) lc->ms

Experimental workflow for this compound,N15 method.

Experimental Protocol Using Carbamazepine-d10

This protocol is based on an LC-MS/MS method for the simultaneous determination of carbamazepine and its main metabolite in rat plasma.[2][3]

1. Sample Preparation:

  • The method utilizes a liquid-liquid extraction procedure. Specific details of the extraction solvent and procedure were not provided in the abstract.

  • 0.1 mL aliquots of rat plasma were used.

2. Liquid Chromatography:

  • Column: C8 (150 mm x 2.1 mm, 5 µm)

  • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)

  • Flow Rate: 0.4 mL/min

  • Run Time: 5 minutes

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode

  • Scan Mode: Selected Reaction Monitoring (SRM)

  • MS/MS Transitions:

    • Carbamazepine: m/z 237 → 194

    • Carbamazepine-d10: m/z 247 → 204

    • Carbamazepine 10,11-epoxide (metabolite): m/z 253 → 210

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 0.1 mL Rat Plasma lle Liquid-Liquid Extraction plasma->lle extract Collect Extract lle->extract lc LC Separation (C8 Column) extract->lc ms MS/MS Detection (ESI Positive, SRM) lc->ms

Experimental workflow for Carbamazepine-d10 method.

Discussion and Recommendations

The choice between this compound and Carbamazepine-d10 as an internal standard will depend on several factors, including the specific requirements of the assay, the complexity of the matrix, and the desired level of confidence in the results.

Theoretical Considerations:

  • Degree of Deuteration: Carbamazepine-d10 has a higher degree of deuteration than this compound. This is generally preferred as it provides a larger mass difference from the unlabeled analyte, reducing the potential for isotopic overlap and improving the accuracy of quantification. A mass shift of at least 3 Da is a common recommendation to move the internal standard's signal away from the natural isotope distribution of the analyte.

  • Isotopic Stability: The positions of the deuterium labels are important. The labels should be on atoms that are not susceptible to back-exchange with protons from the solvent or during sample processing. While specific stability data for CBZ-d2 versus CBZ-d10 was not found, d10, with deuterium atoms on the aromatic rings, is expected to be highly stable.

  • Co-elution: An ideal internal standard should co-elute with the analyte to ensure that both experience the same matrix effects during ionization. Both CBZ-d2 and CBZ-d10 are expected to have very similar chromatographic behavior to unlabeled carbamazepine.

Practical Implications from the Presented Data:

While the data is from separate studies, some general observations can be made:

  • Both internal standards have been used successfully to develop and validate bioanalytical methods for carbamazepine with acceptable performance in terms of linearity, precision, and accuracy.

  • The method utilizing this compound,N15 demonstrated high recovery for the internal standard.

  • The method with Carbamazepine-d10 was validated over a wide linear range and showed good extraction recovery for the analyte.

Based on the general principles of internal standard selection for mass spectrometry, Carbamazepine-d10 is theoretically the superior choice due to its higher degree of deuteration, which minimizes the risk of isotopic interference. However, the presented data indicates that a d2-labeled carbamazepine has also been used effectively in a validated method.

Ultimately, the selection of the internal standard should be based on a thorough in-house validation that assesses its performance within the specific analytical method and matrix being used. This validation should include evaluations of linearity, precision, accuracy, recovery, matrix effects, and stability to ensure the chosen internal standard provides the required level of reliability for the intended application.

References

A Comparative Guide to Carbamazepine-d2 and 13C-labeled Carbamazepine for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is critical to ensure the accuracy, precision, and robustness of the method. Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards. This guide provides an objective comparison of two common types of SIL internal standards for the anticonvulsant drug Carbamazepine: Deuterium-labeled Carbamazepine (Carbamazepine-d2) and Carbon-13-labeled Carbamazepine (¹³C-labeled Carbamazepine). This comparison is supported by experimental data to aid researchers in selecting the most suitable internal standard for their analytical needs.

Theoretical Performance Comparison

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery to compensate for variations during sample preparation and analysis. While both deuterated and ¹³C-labeled standards aim to achieve this, their inherent physical properties can lead to performance differences.

FeatureDeuterated Internal Standards (e.g., this compound)¹³C-Labeled Internal Standards (e.g., ¹³C₆-Carbamazepine)Rationale
Chromatographic Co-elution Potential for slight retention time shift (isotope effect).Identical retention time to the unlabeled analyte.[1]The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and differential interactions with the stationary phase.[2]
Isotopic Stability Generally high, but a potential for back-exchange under certain conditions.High chemical stability with no risk of isotope exchange.[2]Carbon-13 labels are integrated into the carbon backbone of the molecule, making them less susceptible to exchange than deuterium labels on exchangeable positions.
Matrix Effect Compensation Generally good, but can be variable if chromatographic separation occurs.Superior compensation for matrix effects and ion suppression.[1]Co-elution ensures that the analyte and the internal standard experience the exact same matrix effects as they enter the ion source of the mass spectrometer.
Cost & Availability Generally less expensive and more widely available.Typically more expensive and less commonly available.[3]The synthesis of ¹³C-labeled compounds can be more complex and requires specialized starting materials.[1]

Experimental Data and Performance Parameters

While a direct head-to-head comparative study for this compound and ¹³C-labeled Carbamazepine was not identified in the reviewed literature, performance data from studies using deuterated internal standards for Carbamazepine quantification by LC-MS/MS provide valuable insights.

A study by Qu et al. (2022) utilized Carbamazepine-D₂N¹⁵ for the quantification of Carbamazepine in human plasma using an LC-MS³ method. The validation parameters from this study are summarized below.

Table 1: Bioanalytical Method Validation Data for Carbamazepine using a Deuterated Internal Standard (Carbamazepine-D₂N¹⁵)

ParameterResult
Linearity Range0.50–30 µg/mL (r = 0.9973)
Lower Limit of Quantification (LLOQ)0.50 µg/mL
Precision (RSD%)
Intra-day< 2.92%
Inter-day< 8.23%
Accuracy (RE%)
Intra-day-1.74% to 2.92%
Inter-day< 8.23%
Recovery of Internal Standard98.9–110.2%

Data extracted from Qu et al. (2022).

Experimental Protocols

Below are detailed experimental protocols for the quantification of Carbamazepine in biological matrices using a deuterated internal standard. A specific protocol for a ¹³C-labeled internal standard is not detailed in the literature reviewed, however, the principles of the method would be highly similar.

Quantification of Carbamazepine in Human Plasma using Carbamazepine-D₂N¹⁵

This protocol is based on the LC-MS³ method described by Qu et al. (2022).

Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • To 5 µL of plasma, add 5 µL of the internal standard working solution (Carbamazepine-D₂N¹⁵ in methanol).

  • Add 1000 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Inject 2 µL of the supernatant into the LC-MS system.

Liquid Chromatography Parameters:

  • LC System: Shimadzu UFLC XR

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.25 mL/min

  • Gradient Elution:

    • 0–2 min: 50% B

    • 2–3 min: 50% to 65% B

    • 3–3.5 min: 65% to 75% B

    • 3.5–4 min: 75% to 90% B

    • 4–4.5 min: 90% B

    • 4.5–4.6 min: 90% to 50% B

    • 4.6–7 min: 50% B

Mass Spectrometry Parameters:

  • Mass Spectrometer: SCIEX QTRAP® 5500

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM) and MS³

  • MRM Transitions:

    • Carbamazepine: m/z 237.0 → 220.1

    • Carbamazepine-D₂N¹⁵: m/z 240.0 → 196.2

  • MS³ Transitions:

    • Carbamazepine: m/z 237.0 → 220.1 → 192.2

    • Carbamazepine-D₂N¹⁵: m/z 240.1 → 196.2 → 181.2

Visualizations

Logical Comparison of Internal Standards

cluster_Deuterated This compound cluster_13C 13C-labeled Carbamazepine d2 Pros: - Lower Cost - Widely Available Cons: - Potential Isotope Effect - Risk of Back-Exchange c13 Pros: - Co-elution with Analyte - High Isotopic Stability - Superior Matrix Effect Compensation Cons: - Higher Cost - Less Availability Sample Plasma Sample Spike Spike with Internal Standard (this compound or 13C-Carbamazepine) Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC-MS/MS Analysis Supernatant->Inject Quantify Quantification Inject->Quantify

References

Performance Showdown: Carbamazepine-d2 vs. Non-Isotopically Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the comparative performance of Carbamazepine-d2 and non-isotopically labeled internal standards in the quantitative analysis of Carbamazepine. This guide provides an objective comparison supported by experimental data to aid in the selection of the most appropriate internal standard for your analytical needs.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of Carbamazepine is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations. The choice of IS—whether an isotopically labeled analog like this compound or a structurally similar but non-isotopically labeled compound—can significantly impact assay performance. This guide delves into a comparative evaluation of this compound against common non-isotopically labeled internal standards, presenting experimental data to inform your selection process.

The Critical Role of Internal Standards

The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte's response to the IS's response is then used for quantification. This approach effectively corrects for procedural variations, including sample loss during extraction, and fluctuations in instrument response.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample (Analyte + Unknown Matrix) Sample (Analyte + Unknown Matrix) Addition of IS Addition of IS Sample (Analyte + Unknown Matrix)->Addition of IS Extraction Extraction Addition of IS->Extraction Injection Injection Extraction->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Area Ratio (Analyte/IS) Peak Area Ratio (Analyte/IS) Mass Spectrometry Detection->Peak Area Ratio (Analyte/IS) Calibration Curve Calibration Curve Peak Area Ratio (Analyte/IS)->Calibration Curve Calculate Concentration Calculate Concentration Calibration Curve->Calculate Concentration

Caption: Logical workflow for quantification using an internal standard.

Comparative Performance Evaluation

The performance of an internal standard is assessed based on its ability to mimic the analyte's behavior, leading to improved accuracy and precision of the analytical method. Stable isotopically labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[1][2][3] However, non-isotopically labeled internal standards can also be effective and are often more readily available and cost-effective.[2][3]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the performance characteristics of methods using this compound (and other isotopic variants) versus those employing non-isotopically labeled internal standards for Carbamazepine quantification. The data is compiled from various published studies.

Performance MetricMethod with this compound (or other SIL IS)Method with Non-Isotopically Labeled IS (e.g., Propylparaben, Phenobarbital)
Linearity (r²) >0.997[4]>0.992[5]
Intra-day Precision (%RSD) < 8.23%[4]< 3.7%[6]
Inter-day Precision (%RSD) < 8.23%[4]0.53% - 2.75%[6]
Accuracy (%Recovery) 98.9% - 110.2%[4]97.53% - 103.58%[6]
Matrix Effect Minimized due to co-elution and similar ionizationCan be significant if chromatographic separation is not optimal[7][8]
Lower Limit of Quantification (LLOQ) 5 ng/mL[6]0.07 µg/mL[6]

Note: The presented data are examples from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

A generalized experimental workflow for the quantification of Carbamazepine in biological matrices using an internal standard is outlined below. Specific parameters will vary depending on the chosen internal standard and the analytical instrumentation.

I. Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer a small volume (e.g., 100 µL) of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or a non-isotopically labeled IS) to the sample.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol, to the sample to precipitate proteins.[9]

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube for analysis.

II. LC-MS/MS Analysis
  • Chromatographic Separation: Inject an aliquot of the prepared sample onto a liquid chromatography system. A C18 reverse-phase column is commonly used for separation.[6] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is typically performed in the positive ion mode using selected reaction monitoring (SRM).[6] The transitions monitored would be specific for Carbamazepine and the chosen internal standard. For example, for Carbamazepine, a common transition is m/z 237 > 194.[6]

G Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: General experimental workflow for Carbamazepine analysis.

Discussion and Conclusion

The choice between this compound and a non-isotopically labeled internal standard depends on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standards.

This compound and other SIL internal standards offer the most effective compensation for matrix effects, a common challenge in bioanalysis that can lead to ion suppression or enhancement.[7][8] Because their retention time and ionization efficiency are nearly identical to the analyte, they provide the most accurate correction for variations in the analytical process.[2][3] However, it is important to be aware of potential isotopic effects that could lead to slight differences in retention times, which in some cases, might affect accuracy if a co-eluting matrix interferent has a differential effect on the analyte and the IS.[10]

Non-isotopically labeled internal standards , such as propylparaben or phenobarbital, can provide acceptable performance if carefully selected and validated.[6] The key is to choose a compound that has a similar extraction recovery and chromatographic behavior to Carbamazepine. While generally more affordable and accessible, these standards may not fully compensate for matrix effects, potentially leading to lower accuracy and precision compared to SIL standards.

References

Cross-Validation of Analytical Methods: A Comparative Guide Using Carbamazepine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development and validation of robust bioanalytical methods. This guide provides a comparative overview of analytical methods for the quantification of carbamazepine, with a focus on the use of its deuterated stable isotope, Carbamazepine-d2, as an internal standard versus other compounds. The use of a stable isotope-labeled internal standard is often considered the gold standard in quantitative mass spectrometry-based assays due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for carbamazepine quantification, highlighting the internal standard used. This allows for a comparison of key validation parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

MethodInternal StandardLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)AccuracyLLOQ (ng/mL)
LC-MS/MS D10-carbamazepine5 - 20002.6 - 9.54.0 - 9.6Not explicitly stated5
LC-MS³ Carbamazepine-D2N15500 - 30000< 8.23< 8.23-1.74% to 2.92%500
HPLC-UV PropylparabenNot explicitly stated97.53% - 103.58% (recovery)98.37% - 100.45% (recovery)97.53% - 103.58%Not explicitly stated
HPLC-UV Phenobarbital200 - 25000< 7.96< 7.9692.09% - 108.5%Not specified
HPLC-UV NitrazepamNot explicitly stated0.6% - 1.2%0.9% - 2.2%98.4% - 101.3%Not specified

Experimental Protocols

Below are detailed methodologies for two representative analytical methods for carbamazepine quantification.

Method 1: LC-MS/MS with D10-Carbamazepine Internal Standard[1]
  • Sample Preparation: A liquid-liquid extraction was performed on 0.1 mL aliquots of rat plasma.

  • Chromatographic Separation:

    • Column: C8 (150 mm x 2.1mm, 5 µm)

    • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)

    • Flow Rate: 0.4 mL/min

    • Run Time: 5 minutes

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Selected reaction monitoring (SRM).

    • Transitions:

      • Carbamazepine: m/z 237 → 194

      • D10-carbamazepine: m/z 247 → 204

Method 2: LC-MS³ with Carbamazepine-D2N15 Internal Standard[2][3][4]
  • Sample Preparation: Protein precipitation was performed by adding 5 µL of internal standard solution and 1000 µL of methanol to 5 µL of plasma. The mixture was vortexed for 1 minute.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC HSS T3

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.25 mL/min

    • Run Time: 7 minutes

  • Mass Spectrometry:

    • System: Linear ion trap triple quadrupole mass spectrometer.

    • Detection: MS³ mode.

    • Transitions:

      • Carbamazepine: m/z 237.0 → 220.1 → 192.2

      • Carbamazepine-D2N15: m/z 240.1 → 196.2 → 181.2

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for carbamazepine using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_comparison Cross-Validation Comparison A Plasma Sample B Spike with Carbamazepine and this compound (IS) A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E Chromatographic Separation (e.g., C18 column) D->E F Mass Spectrometric Detection (SRM/MRM) E->F G Data Acquisition F->G H Quantification (Peak Area Ratio vs. Concentration) G->H I Performance Evaluation H->I J Linearity, Precision, Accuracy, LLOQ I->J K Method with This compound J->K L Method with Alternative IS (e.g., structural analog) J->L M Compare Validation Parameters K->M L->M

Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards for Carbamazepine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic drugs in biological matrices is a critical cornerstone of pharmacokinetic and bioequivalence studies. When it comes to the bioanalysis of carbamazepine, an anti-epileptic drug, the choice of an appropriate internal standard is paramount to ensuring data integrity and meeting stringent regulatory expectations. This guide provides a comprehensive comparison of deuterated internal standards, with a focus on Carbamazepine-d2, and other common alternatives, supported by regulatory context and experimental data.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline. This guideline strongly advocates for the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, whenever possible, particularly for mass spectrometry-based assays. The primary advantage of a SIL-IS is its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby compensating for variability and enhancing the accuracy and precision of the results.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. While structural analogs can be used, deuterated internal standards like this compound and Carbamazepine-d10 generally offer superior performance. The following tables summarize the validation parameters for bioanalytical methods employing different internal standards for carbamazepine quantification.

Table 1: Performance Characteristics of a Bioanalytical Method Using this compound,N15 as an Internal Standard [1]

Validation ParameterPerformance Metric
Linearity Range0.50–30 µg/mL (r = 0.9973)
LLOQ0.5 µg/mL
Intra-day Precision (%CV)< 8.23%
Inter-day Precision (%CV)< 8.23%
Accuracy (%RE)-1.74% to 2.92%
Recovery98.9–110.2%

Table 2: Comparative Performance of Alternative Internal Standards for Carbamazepine Analysis [2]

Internal StandardLinearity Range (µg/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
Carbamazepine-d10 0.005 - 252.6 - 9.54.0 - 9.6Not explicitly stated
10,11-Dihydrocarbamazepine 0.01 - 1010Not explicitly statedNot explicitly statedNot explicitly stated

As the data illustrates, deuterated internal standards facilitate methods with high sensitivity (low LLOQ) and excellent precision and accuracy, which are critical for regulatory compliance.

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible results. The following is a detailed methodology for the quantification of carbamazepine in human plasma using this compound,N15 as an internal standard.

Sample Preparation
  • Thawing: Frozen plasma samples are thawed to room temperature.

  • Aliquoting: 5 µL of plasma is transferred to a microcentrifuge tube.

  • Protein Precipitation: 5 µL of the this compound,N15 internal standard working solution and 1000 µL of methanol are added to the plasma sample.

  • Vortexing: The mixture is vortexed for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: The sample is centrifuged at 12,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: 2 µL of the clear supernatant is injected into the LC-MS/MS system for analysis.[3]

LC-MS/MS Conditions
  • LC System: Shimadzu UFLC XR system

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.25 mL/min

  • MS System: SCIEX QTRAP® 5500 linear ion trap triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Carbamazepine: m/z 237.0 → 220.1

    • This compound,N15: m/z 240.1 → 196.2[1]

Visualizing the Workflow

To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (5 µL) is Add IS (this compound) & Methanol plasma->is vortex Vortex Mix is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Bioanalytical workflow for carbamazepine quantification.

G node_action node_action start Start: Need for Carbamazepine Bioanalysis ms_detection Mass Spectrometry Detection? start->ms_detection sil_available Deuterated IS (e.g., this compound) Available? ms_detection->sil_available Yes use_analog Use Structural Analog IS (e.g., 10,11-Dihydrocarbamazepine) ms_detection->use_analog No use_sil Use Deuterated IS sil_available->use_sil Yes sil_available->use_analog No validate Perform Full Method Validation (ICH M10) use_sil->validate use_analog->validate end Proceed with Sample Analysis validate->end

Caption: Decision tree for internal standard selection.

References

Safety Operating Guide

Proper Disposal of Carbamazepine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Carbamazepine-d2, a deuterated form of the anticonvulsant drug Carbamazepine, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound.

This compound, like its parent compound, is classified as a hazardous substance and requires disposal as hazardous chemical waste.[1][2][3] The substitution of deuterium for hydrogen atoms does not alter the fundamental hazardous nature of the molecule but does necessitate careful handling and disposal protocols.[1] All disposal procedures must adhere to local, state, and federal regulations.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]

  • Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Use a spill kit with appropriate absorbent materials and avoid generating dust during cleanup.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous pharmaceutical waste.[5][6] The following steps outline a general procedure:

  • Waste Segregation: Segregate this compound waste from other laboratory waste. It is crucial to separate different types of chemical waste (e.g., chlorinated vs. non-chlorinated solvents) into distinct, clearly labeled containers.[1]

  • Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Hazardous"), and the accumulation start date.

  • Waste Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. They will provide information on waste pickup schedules and any institution-specific requirements.[1]

  • Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing and defacing the original label, the container may be disposed of as regular laboratory waste, pending confirmation with your EHS department.[1]

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Many states have their own, often more stringent, regulations.[7] It is the responsibility of the waste generator to determine if the pharmaceutical waste is hazardous and to manage it accordingly.[8]

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound are not broadly defined and are typically determined by institutional policies and local regulations. Researchers must consult their EHS department for information on concentration limits and quantity thresholds that may impact disposal procedures.

Data PointValue
RCRA Hazardous Waste Code Typically U034 for Carbamazepine (consult EHS)
Concentration Limits Institution and state-specific
Quantity Thresholds Institution and state-specific

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Deuterated Compound Waste ppe->segregate label_container Use Labeled, Leak-Proof Hazardous Waste Container segregate->label_container empty_container Empty Container? segregate->empty_container accumulate Store in Designated Satellite Accumulation Area label_container->accumulate consult_ehs Consult Institutional EHS for Pickup and Guidance accumulate->consult_ehs disposal Dispose via Approved Hazardous Waste Vendor consult_ehs->disposal end End: Disposal Complete disposal->end empty_container->accumulate No triple_rinse Triple-Rinse Container with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as per EHS Guidance triple_rinse->dispose_container collect_rinsate->accumulate

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Carbamazepine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Carbamazepine-d2 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields are recommended.[1] For tasks with a splash potential, chemical safety goggles or a face shield should be worn.[1][2]
Skin Protection Chemically compatible gloves (e.g., nitrile, PVC) should be worn.[1][3] A disposable lab coat or isolation gown is recommended.[1] For significant quantities, protective clothing and shoe covers may be necessary.[3]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator should be used.[2][4] Ensure an effective respirator program is in place, complying with regulations such as OSHA 29 CFR 1910.134.[1][2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a fume hood or other vented enclosure, to minimize inhalation of dust.[2][5]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Minimize dust generation during handling.[2]

  • Wash hands thoroughly after handling the compound.[2][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8]

  • Recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[1]

  • Protect from light, freezing, and excessive heat.[1][9]

  • Store locked up to prevent unauthorized access.[1][5]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Wear PPE: Before cleaning, don the appropriate PPE as outlined above.[3]

  • Containment and Cleanup:

    • For minor spills, use dry clean-up procedures to avoid generating dust.[3]

    • Sweep or vacuum the spilled material and collect it in a suitable, labeled container for disposal.[2] A vacuum cleaner with a HEPA filter is recommended.[3]

    • Dampen the material with water to prevent dusting before sweeping.[3]

  • Decontamination: Clean the spill surface thoroughly with a suitable detergent or solvent to remove any residual contamination.[1]

Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of contaminated material as chemical waste in an approved waste disposal plant.[8]

  • Do not allow the chemical to enter drains or surface water.[6][10]

  • Puncture empty containers to prevent reuse before disposing of them in an authorized landfill.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation - Review SDS - Don appropriate PPE B Weighing and Handling - Use ventilated enclosure - Minimize dust generation A->B C Experimental Use - Follow established protocols - Avoid personal contact B->C D Decontamination - Clean work surfaces - Wash hands thoroughly C->D F Storage - Tightly sealed container - Cool, dry, ventilated area C->F If not all material is used E Waste Disposal - Collect in labeled container - Dispose per regulations D->E

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.